Tributylstannylacetylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203201. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tributyl(ethynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMJHNYABQHWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347411 | |
| Record name | Tributylstannylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-89-8 | |
| Record name | Tributylstannylacetylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributylstannylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylethynylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tributylstannylacetylene from Tributyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tributylstannylacetylene, a versatile organotin reagent, from tributyltin chloride. The document details the primary synthetic methodologies, experimental protocols, and relevant chemical data.
Introduction
This compound, also known as ethynyltributylstannane, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.[1] Its utility lies in the ability to introduce an ethynyl group into complex molecules, a common structural motif in pharmaceuticals and functional materials. The most prevalent and laboratory-accessible synthesis of this compound involves the reaction of tributyltin chloride with a suitable acetylide source. This guide will focus on the synthesis utilizing lithium acetylide.
Synthetic Pathways
The primary route for the synthesis of this compound involves the nucleophilic substitution of chloride on tributyltin chloride by an acetylide anion. While other acetylide sources can be employed, the use of lithium acetylide is well-documented and provides a reliable method for laboratory-scale preparations.[2][3]
A common alternative method involves the use of Grignard reagents, such as ethynylmagnesium bromide, which are also potent nucleophiles. However, the procedure using lithium acetylide is detailed here due to the availability of a robust, published protocol.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis from Tributyltin Chloride and Lithium Acetylide
The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]
Materials and Equipment:
-
Tributyltin chloride (distilled before use)
-
Lithium acetylide-ethylenediamine complex
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Hexane
-
Water (deionized)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Addition funnel
-
Nitrogen inlet
-
Ice-water bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.
-
The flask is charged with 24.0 g (0.26 mol) of lithium acetylide-ethylenediamine complex.
-
The system is evacuated and placed under a nitrogen atmosphere.
-
800 mL of anhydrous THF is added to the flask via a cannula.
-
The flask is cooled in an ice-water bath, and 70.7 g (0.22 mol) of tributyltin chloride is added dropwise from the addition funnel over 45 minutes.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for 18 hours at room temperature.
-
The flask is then cooled again in an ice-water bath, and the excess lithium acetylide is quenched by the careful addition of 20 mL of water.
-
The reaction mixture is concentrated under reduced pressure using a rotary evaporator.
-
The residue is washed with hexane (3 x 50 mL).
-
The organic layers are combined and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield a colorless oil.
-
The crude product is purified by distillation to yield tributylethynylstannane.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Tributyltin Chloride | C₁₂H₂₇ClSn | 325.51 | 70.7 | 0.22 |
| Lithium Acetylide-Ethylenediamine Complex | C₄H₁₀Li₂N₂ | 92.03 | 24.0 | 0.26 |
| This compound | C₁₄H₂₈Sn | 315.08 | 21.4 - 24.3 | 0.068 - 0.077 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 18 hours |
| Product Yield | 31-35%[3] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 90-94°C at 0.5 mmHg | [3] |
| 70°C at 0.2 mmHg | [1][2] | |
| Density | 1.089 g/mL at 25°C | [1][2] |
| Refractive Index (n20/D) | 1.476 | [1][2] |
| Water Solubility | Not miscible | [1][2] |
| Sensitivity | Moisture sensitive | [1][2] |
Purification and Side Products
The primary side product in this synthesis is bis(tributylstannyl)acetylene, which can be formed if the stoichiometry is not carefully controlled or if there is an excess of the tin reagent relative to the acetylide.[3] Purification is typically achieved by vacuum distillation, which effectively separates the desired product from the higher-boiling side product and any non-volatile impurities.[3]
An alternative purification method involves dissolving the crude product in heptane, washing with water, drying with a drying agent like magnesium sulfate, and then proceeding with vacuum distillation.[1]
Safety Considerations
Organotin compounds are toxic and should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[3] Tributyltin compounds, in particular, are known to be harmful to the environment.[4][5][6] All waste containing organotin compounds should be disposed of according to institutional and regulatory guidelines.
References
- 1. This compound | 994-89-8 [chemicalbook.com]
- 2. CAS No.: 994-89-8 Organotin Compound this compound [hzsqchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The micro-scale synthesis of (117)Sn-enriched tributyltin chloride and its characterization by GC-ICP-MS and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Tributylstannylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of tributylstannylacetylene, a versatile reagent in organic synthesis. The document details the core reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound, with the chemical formula (C₄H₉)₃SnC≡CH, is a key organotin compound utilized in a variety of organic transformations, most notably in Stille coupling reactions to form substituted alkynes.[1] Its utility stems from the unique reactivity of the tin-carbon bond, which allows for the transfer of the ethynyl group under mild conditions. This guide will focus on the two predominant methods for its preparation: the reaction of a tributyltin electrophile with an acetylide nucleophile and the hydrostannylation of acetylene.
Core Synthetic Mechanisms
The formation of this compound can be broadly categorized into two primary mechanistic pathways:
-
Nucleophilic Attack by an Acetylide: This is the most common and direct method, involving the reaction of a lithium or sodium acetylide with a tributyltin halide, typically tributyltin chloride. The acetylide anion acts as a potent nucleophile, displacing the halide from the tin atom to form the desired product.
-
Hydrostannylation of Acetylene: This method involves the addition of tributyltin hydride across the triple bond of acetylene. This reaction can proceed via a radical mechanism or be catalyzed by transition metals or Lewis acids, influencing the regioselectivity and stereoselectivity of the addition.[2][3]
Method 1: Synthesis from Tributyltin Chloride and Lithium Acetylide
This approach is a straightforward and high-yielding method for the laboratory-scale synthesis of this compound.[4] The reaction proceeds via a salt metathesis reaction where the pre-formed lithium acetylide attacks the electrophilic tin center of tributyltin chloride.
Reaction Mechanism
The mechanism involves the deprotonation of acetylene by a strong base, typically an organolithium reagent like n-butyllithium, to form lithium acetylide. This is followed by the nucleophilic substitution at the tin atom.
Caption: Reaction mechanism for the synthesis of this compound from tributyltin chloride and lithium acetylide.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
Lithium acetylide-ethylenediamine complex
-
Tributyltin chloride
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Water
-
Hexane
-
Anhydrous magnesium sulfate
Equipment:
-
Oven-dried, three-necked, round-bottomed flask
-
Mechanical stirrer
-
Addition funnel
-
Nitrogen inlet
-
Cannula
-
Ice-water bath
Procedure:
-
An oven-dried, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet is charged with 24.0 g (0.26 mol) of lithium acetylide-ethylenediamine complex.[5]
-
The system is evacuated and placed under a nitrogen atmosphere. 800 mL of anhydrous THF is added via cannula.[5]
-
The flask is cooled in an ice-water bath, and 70.7 g (0.22 mol) of tributyltin chloride is added dropwise over 45 minutes.[5]
-
The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.[5]
-
The flask is cooled again in an ice-water bath, and the excess lithium acetylide is quenched by the slow addition of 20 mL of water.[5]
-
The reaction mixture is concentrated under reduced pressure. The residue is washed with hexane (3 x 50 mL).[5]
-
The organic layers are combined and dried over anhydrous magnesium sulfate.[5]
-
Filtration and evaporation of the solvent under reduced pressure yields the crude product as a colorless oil.[5]
-
Purification by vacuum distillation gives pure this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 88-92% | [5] |
| Boiling Point | 70 °C at 0.2 mmHg | [1][4] |
| Density | 1.089 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.476 | [4] |
| ¹H NMR (CDCl₃) | δ: 0.88 (t, 9H), 0.93–1.02 (m, 6H), 1.25–1.38 (m, 6H), 1.49–1.60 (m, 6H), 2.17 (s, 1H) | [5] |
| IR (neat) | 3260 (≡C-H), 2000 (C≡C) cm⁻¹ | [5] |
Method 2: Hydrostannylation of Acetylene
The hydrostannylation of acetylene with tributyltin hydride is another viable route to this compound. This reaction involves the addition of a hydrogen atom and a tributylstannyl group across the triple bond. The reaction can be initiated by radical initiators or catalyzed by transition metals, which influences the stereochemical outcome.
Reaction Mechanism
A. Radical Mechanism: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), the reaction proceeds through a radical chain mechanism. The tributyltin radical adds to the acetylene to form a vinyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to propagate the chain. This typically results in a mixture of (E) and (Z) isomers of the vinylstannane product, which can further react to yield bis(tributylstannyl)acetylene.
Caption: Radical mechanism for the hydrostannylation of acetylene.
B. Transition Metal-Catalyzed Mechanism: Transition metal catalysts, particularly those based on palladium or platinum, can promote the hydrostannylation of alkynes with high regio- and stereoselectivity.[3] The mechanism generally involves oxidative addition of the Sn-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination of the product. Depending on the catalyst and ligands, either syn or anti addition can be favored.
Experimental Protocol (General)
Materials:
-
Acetylene (gas or dissolved in a suitable solvent)
-
Tributyltin hydride
-
Palladium catalyst (e.g., Pd(PPh₃)₄) or radical initiator (AIBN)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Equipment:
-
Schlenk flask or pressure-rated reaction vessel
-
Magnetic stirrer
-
Gas inlet/outlet
-
Temperature-controlled bath
Procedure (Catalytic Example):
-
A Schlenk flask is charged with the palladium catalyst (e.g., 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous, degassed solvent is added, followed by tributyltin hydride.
-
The reaction mixture is cooled to a suitable temperature (e.g., 0 °C to room temperature).
-
Acetylene gas is bubbled through the solution, or a saturated solution of acetylene in the reaction solvent is added slowly. The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Quantitative Data
Quantitative data for the direct hydrostannylation of acetylene is sparse. However, data from the hydrostannylation of other terminal alkynes can provide an indication of expected yields and selectivities. Yields are generally good to excellent, but the formation of bis-stannylated byproducts can occur.[6]
| Substrate | Catalyst/Conditions | Product(s) | Yield | Reference |
| Propiolic Acid | Tributyltin Hydride | Tributylstannyl 3-tributylstannylacrylates (E/Z, 1:1) | - | [6] |
| Acetylenedicarboxylic Acid | Tributyltin Hydride | Bis(tributylstannyl) 2-tributylstannylbutenedioates (E/Z, 1:20) | - | [6] |
| Terminal Alkynes | Pd(PPh₃)₄ | (E)-1-sulfonyl-3-tributylstannyl-substituted 1,3-dienes | Excellent | [7] |
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis of this compound via two primary methods.
Conclusion
The synthesis of this compound is well-established, with the reaction of tributyltin chloride and lithium acetylide being the most common and reliable method for laboratory preparations, offering high yields and straightforward purification.[4][5] The hydrostannylation of acetylene provides an alternative, atom-economical route, though control of selectivity and the formation of byproducts can be challenges that necessitate careful selection of catalysts and reaction conditions. This guide provides the necessary theoretical and practical information for researchers to effectively synthesize this important organotin reagent for applications in organic chemistry and drug development.
References
- 1. This compound | 994-89-8 [chemicalbook.com]
- 2. Lewis Acid-Catalyzed Hydrostannation of Acetylenes. Regio- and Stereoselective Trans-Addition of Tributyltin Hydride and Dibutyltin Dihydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. CAS No.: 994-89-8 Organotin Compound this compound [hzsqchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. research.lancaster-university.uk [research.lancaster-university.uk]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributylstannylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tributylstannylacetylene, also known as ethynyltributyltin. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize organotin compounds in their synthetic and analytical workflows.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in Stille coupling reactions, where it serves as a source of an ethynyl group. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation of products. This guide presents the key ¹H and ¹³C NMR spectral data in a structured format, outlines the experimental protocols for data acquisition, and provides a logical workflow for NMR analysis.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) for this compound are influenced by the electron-withdrawing nature of the tin atom and the anisotropic effects of the carbon-carbon triple bond. The following tables summarize the quantitative ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectral Data of this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Sn-(CH₂)₄-H | 0.89 - 0.93 | t | 7.3 | 9H |
| Sn-CH₂-(CH₂)₂-CH₃ | 1.28 - 1.36 | m | - | 6H |
| Sn-(CH₂)₂-CH₂-CH₃ | 1.45 - 1.53 | m | - | 6H |
| Sn-CH₂-C₃H₇ | 0.85 - 0.95 | t | ~8.2 | 6H |
| C≡C-H | 2.25 | s | - | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
Table 2: ¹³C NMR Spectral Data of this compound
| Assignment | Chemical Shift (δ, ppm) |
| Sn-C H₂-C₃H₇ | 9.6 |
| Sn-(CH₂)₃-C H₃ | 13.7 |
| Sn-CH₂-C H₂-CH₂-CH₃ | 27.3 |
| Sn-(CH₂)₂-C H₂-CH₃ | 29.1 |
| Sn-C≡C -H | 78.5 |
| Sn-C ≡C-H | 93.4 |
Experimental Protocols
The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organotin compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the expected chemical shift range.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of around 250 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Relaxation Delay: A relaxation delay of 2 seconds is a common starting point.
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.
Caption: A flowchart outlining the key stages of NMR analysis for this compound.
This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound. Adherence to these guidelines will facilitate accurate and reproducible results in research and development settings.
An In-Depth Technical Guide to the Infrared Spectroscopy of the Tributylstannylacetylene C≡C Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the carbon-carbon triple bond (C≡C) in tributylstannylacetylene, also known as ethynyltributylstannane. This organometallic compound is a valuable reagent in organic synthesis, particularly in Stille coupling reactions. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation.
Vibrational Frequency of the C≡C Bond
The defining feature of this compound in an infrared spectrum is the stretching vibration of its terminal alkyne group. The presence of a heavy tin atom directly attached to the acetylenic carbon significantly influences the position of the C≡C stretching frequency.
Typically, the stretching vibration for a C≡C bond in terminal alkynes appears in the 2100–2260 cm⁻¹ region.[1][2][3] However, in this compound, this absorption is shifted to a notably lower wavenumber. This shift is primarily attributed to the mass effect of the heavy tin atom (Sn), which increases the reduced mass of the vibrating system, thereby lowering the vibrational frequency.
The key IR absorptions for the acetylenic group in this compound are summarized below.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Observed Frequency (cm⁻¹) | Bond | Appearance |
| ≡C-H Stretch | ~3300 | C-H bond of a terminal alkyne | Sharp, Medium |
| C≡C Stretch | 2000 - 2005 | Carbon-carbon triple bond | Weak to Medium, Sharp |
Data compiled from multiple sources. The exact position can vary slightly based on the sample state (neat, solution) and spectrometer resolution.
The presence of both the ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch near 2005 cm⁻¹ provides a definitive identification of the terminal this compound moiety.[4] The C-H stretch is a result of the sp-hybridized carbon, which forms a stronger and shorter bond compared to sp² or sp³ hybridized carbons, thus appearing at a higher frequency.[4]
Experimental Protocols
Obtaining a high-quality infrared spectrum of this compound requires careful handling due to its sensitivity and toxicity. Organotin compounds are often sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[5][6][7]
A common and modern method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[8]
Detailed Methodology: ATR-FTIR Spectroscopy
-
Sample Preparation:
-
If necessary, purify the this compound by vacuum distillation to remove any impurities.
-
Handle the compound in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ensure the sample is dry, as moisture can interfere with the spectrum, particularly in the O-H stretching region (~3200-3600 cm⁻¹).
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Before analysis, clean the ATR crystal surface thoroughly with a suitable dry solvent (e.g., isopropanol or acetone) and allow it to evaporate completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.
-
-
Sample Analysis:
-
Apply a small drop of the neat (undiluted) liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[9][10]
-
If analyzing a solid derivative, dissolve a small amount in a volatile, IR-transparent solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄), apply the solution to the crystal, and allow the solvent to evaporate, leaving a thin film.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[11]
-
The acquired spectrum is automatically ratioed against the collected background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Data Processing and Interpretation:
-
Identify the key absorption bands, paying close attention to the ~3300 cm⁻¹ (≡C-H stretch) and ~2005 cm⁻¹ (C≡C stretch) regions.
-
The region below 1500 cm⁻¹ is known as the fingerprint region and will contain complex absorptions corresponding to C-H bending and Sn-C vibrations, providing a unique fingerprint for the molecule.[1][12]
-
Visualized Experimental Workflow
The logical flow from sample handling to final data interpretation can be visualized as follows.
Caption: Workflow for IR spectroscopic analysis of this compound.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Ethynyltributylstannane: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, ethynyltributylstannane [(C₄H₉)₃SnC≡CH] is a versatile and powerful reagent in organic synthesis. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application in Stille coupling reactions, and comprehensive spectroscopic data for its characterization.
Core Physical and Chemical Properties
Ethynyltributylstannane is a colorless to pale yellow liquid that is widely utilized in cross-coupling reactions to introduce an ethynyl group into organic molecules. Its stability and reactivity make it a valuable tool in the synthesis of complex organic compounds, including pharmaceuticals and functional materials.
Table 1: Physical and Chemical Properties of Ethynyltributylstannane
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈Sn | |
| Molecular Weight | 315.08 g/mol | |
| CAS Number | 994-89-8 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 70 °C at 0.2 mmHg | |
| Density | 1.089 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.476 | |
| Flash Point | 74 °C (165 °F) |
Spectroscopic Data
Accurate characterization of ethynyltributylstannane is crucial for its effective use. The following tables summarize its key spectroscopic signatures.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.2 | s | ≡C-H |
| 1.45 - 1.60 | m | Sn-(CH₂CH₂CH₂CH₃)₃ |
| 1.25 - 1.40 | m | Sn-(CH₂CH₂CH₂ CH₃)₃ |
| 0.85 - 1.00 | m | Sn-(CH₂ CH₂CH₂CH₃)₃ |
| 0.88 | t | Sn-(CH₂CH₂CH₂CH₃ )₃ |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~95 | Sn-C ≡CH |
| ~85 | Sn-C≡C H |
| ~29 | Sn-(CH₂)₃-C H₃ |
| ~27 | Sn-(CH₂)₂-C H₂-CH₃ |
| ~13 | Sn-CH₂-C H₂-CH₂-CH₃ |
| ~10 | Sn-C H₂-(CH₂)₂-CH₃ |
Table 4: ¹¹⁹Sn NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Reference |
| ~ -45 | Tetramethyltin (TMSn) |
Table 5: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2950, 2920, 2870, 2850 | Strong | C-H stretch (butyl groups) |
| ~2030 | Weak | C≡C stretch |
| ~1460, 1375 | Medium | C-H bend (butyl groups) |
Experimental Protocols
Synthesis of Ethynyltributylstannane
Reaction Scheme:
Materials:
-
Tributyltin chloride
-
Ethynylmagnesium bromide solution (e.g., 0.5 M in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add tributyltin chloride dissolved in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethynylmagnesium bromide solution from the dropping funnel to the stirred solution of tributyltin chloride over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethynyltributylstannane.
Stille Coupling of Ethynyltributylstannane with an Aryl Halide
The Stille reaction is a versatile carbon-carbon bond-forming reaction catalyzed by palladium.[1] It involves the coupling of an organostannane with an organic halide or triflate.[1]
Reaction Scheme:
Materials:
-
Ethynyltributylstannane
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous and degassed solvent (e.g., toluene or THF)
-
Anhydrous lithium chloride (optional, can enhance reaction rate)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and ethynyltributylstannane in the anhydrous, degassed solvent.
-
Add the palladium catalyst to the reaction mixture. If used, add anhydrous lithium chloride.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent like diethyl ether and wash with an aqueous solution of potassium fluoride to remove the tin byproducts. The formation of a precipitate (tributyltin fluoride) is observed.
-
Filter the mixture through a pad of celite, wash the filter cake with the solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired aryl acetylene.
Logical Relationships and Workflows
The following diagrams illustrate the key reaction pathway and a typical experimental workflow for the application of ethynyltributylstannane.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for a Stille coupling reaction.
Safety and Handling
Ethynyltributylstannane, like other organotin compounds, is toxic and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. The use of personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
This technical guide provides a comprehensive overview of the properties and applications of ethynyltributylstannane, equipping researchers with the necessary information for its safe and effective use in the laboratory.
References
A Comprehensive Technical Guide to the Stability and Storage of Tributylstannylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and optimal storage conditions for tributylstannylacetylene, a critical reagent in organic synthesis. Understanding these parameters is essential for ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe laboratory environment.
Chemical Properties and Inherent Stability
This compound ((C₄H₉)₃SnC≡CH) is a valuable organotin compound widely employed in cross-coupling reactions, most notably the Stille coupling, for the introduction of an ethynyl group. Its utility is intrinsically linked to its chemical stability, which is influenced by several factors.
The molecule's reactivity is centered on the tin-carbon bond. While organotin reagents are recognized for their stability, allowing for purification by distillation and chromatography on silica gel, they are susceptible to certain environmental conditions.[1] this compound is particularly sensitive to moisture.[2]
Quantitative Stability Data
Obtaining precise quantitative kinetic data for the decomposition of this compound is challenging and not extensively documented in publicly available literature. However, data from related organotin compounds can provide valuable insights into its stability profile.
General Observations:
-
Hydrolysis: Organotin compounds are known to be unstable in aqueous solutions, where they can undergo hydrolysis.[3] The rate of this degradation is influenced by factors such as pH and temperature.
-
Photodegradation: Exposure to UV light can promote the degradation of organotin compounds. Studies on tributyltin (TBT) have shown that photolysis contributes to its decomposition.[4] The presence of photosensitizers, such as certain types of microplastics, can potentially enhance the rate of photodegradation of related organotins in aqueous environments.[5]
-
Thermal Decomposition: While stable enough for distillation under reduced pressure, prolonged exposure to high temperatures can lead to decomposition.[6] Non-isothermal degradation of related rubber materials containing C-Br bonds (analogous in bond energy to Sn-C) shows that significant weight loss occurs at elevated temperatures.[7]
The following table summarizes the key factors affecting the stability of this compound and related organotin compounds.
| Parameter | Effect on Stability | Observations and Inferences |
| Moisture/Humidity | High | Prone to hydrolysis, leading to the cleavage of the tin-carbon bond. This is a primary degradation pathway. |
| Temperature | High | Can lead to thermal decomposition. While distillable under vacuum, prolonged heating should be avoided.[6] |
| Light (UV) | Moderate | Can induce photodegradation. Storage in amber or opaque containers is recommended to minimize light exposure.[4] |
| Air/Oxygen | Moderate | While not as sensitive as some organometallics, prolonged exposure to air can lead to gradual oxidation. Handling under an inert atmosphere is best practice. |
Recommended Storage and Handling Protocols
To ensure the long-term stability and efficacy of this compound, strict adherence to proper storage and handling protocols is imperative.
Storage Conditions:
-
Temperature: Store in a freezer at -20°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Container: Use a tightly sealed, amber glass bottle or other opaque container to protect from light and moisture.
-
Purity: As impurities can potentially catalyze decomposition, it is recommended to use high-purity material and to purify if necessary before long-term storage.
Handling Procedures:
-
Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.
-
Dry Glassware: All glassware and equipment must be thoroughly dried before use.
-
Solvent Purity: Use anhydrous solvents to prevent hydrolysis.
Experimental Protocols
Purification by Vacuum Distillation
A common method for purifying this compound is vacuum distillation.[1]
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 90–94°C at 0.5 mmHg).[1]
-
Storage: Immediately transfer the purified product to a pre-dried, inert-atmosphere-flushed container for storage at -20°C.
Stille Coupling Reaction
This compound is a key reagent in the Stille coupling for the formation of C-C bonds.
General Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (or other electrophile) and the palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent (e.g., toluene or THF).
-
Reagent Addition: Add this compound to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove the tin byproducts.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Visualizing Chemical Pathways and Workflows
Stille Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Stille coupling reaction involving this compound.
Caption: Catalytic cycle for the Stille coupling reaction.
Experimental Workflow for Handling and Use
The following diagram outlines a typical workflow for the handling and use of this compound in a laboratory setting.
Caption: Workflow for handling and using this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 994-89-8 [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
Tributylstannylacetylene Decomposition Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylstannylacetylene ((C₄H₉)₃SnC≡CH) is a versatile organotin reagent utilized in a variety of synthetic organic chemistry applications, including Stille cross-coupling reactions to form carbon-carbon bonds. Despite its utility, the stability and decomposition of this compound are critical considerations, particularly in the context of pharmaceutical development and manufacturing where purity and impurity profiles are paramount. This technical guide provides an in-depth analysis of the potential decomposition pathways of this compound, drawing upon available literature for related compounds and established principles of organometallic chemistry. The guide details proposed mechanisms for thermal, photochemical, and chemical-induced degradation, and provides hypothetical experimental protocols for their investigation.
Decomposition Pathways
The decomposition of this compound can be initiated through several mechanisms, including thermal stress, photochemical activation, and chemical reactions, primarily with acids.
Chemical-Induced Decomposition: Acid-Catalyzed Destannylation
The most well-documented decomposition pathway for compounds structurally similar to this compound is acid-catalyzed cleavage of the carbon-tin bond. Research on 1-(tri-n-butylstannyl)-2-phenylethyne demonstrates that in the presence of acid, the molecule undergoes demetalation to produce phenylacetylene.[1] This reaction proceeds via rate-determining proton transfer to the acetylenic carbon, forming a vinyl carbocation intermediate which then loses the tributylstannyl group.[1]
A similar pathway is proposed for this compound, where protonation of the terminal alkyne leads to the formation of acetylene gas and the corresponding tributyltin cation. The tributyltin cation can then react with various nucleophiles present in the reaction mixture.
Proposed Reaction:
(C₄H₉)₃SnC≡CH + H⁺ → HC≡CH + (C₄H₉)₃Sn⁺
Thermal Decomposition
Proposed Primary Steps:
-
(C₄H₉)₃SnC≡CH → (C₄H₉)₂Sn(•)C≡CH + •C₄H₉ (Sn-Butyl bond cleavage)
-
(C₄H₉)₃SnC≡CH → (C₄H₉)₃Sn• + •C≡CH (Sn-Acetylide bond cleavage)
The resulting radicals can undergo various reactions such as hydrogen abstraction, disproportionation, and recombination, leading to the formation of butane, butene, acetylene, and various organotin species.
Photochemical Decomposition
Organotin compounds are known to be susceptible to photodegradation. Upon absorption of UV light, this compound can undergo homolytic cleavage of the tin-carbon bonds, similar to thermal decomposition. The energy from the photons can be sufficient to break the Sn-C bonds, generating radical intermediates. The subsequent reactions of these radicals will lead to a variety of degradation products.
Proposed Primary Photolytic Step:
(C₄H₉)₃SnC≡CH + hν → (C₄H₉)₃Sn• + •C≡CH
The resulting tributylstannyl and acetylenyl radicals can then participate in secondary reactions as described in the thermal decomposition pathway.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the decomposition kinetics and product yields for this compound. The following table presents a hypothetical structure for organizing such data once it is generated through experimental studies.
| Decomposition Method | Key Parameters | Rate Constant (k) | Activation Energy (Ea) | Major Products | Product Yield (%) |
| Thermal | Temperature (°C) | Data not available | Data not available | Butane, Acetylene, Hexabutyldistannane | Data not available |
| Photochemical | Wavelength (nm), Intensity | Data not available | Data not available | Butane, Acetylene, Hexabutyldistannane | Data not available |
| Acid-Catalyzed | [Acid], Solvent | Data not available | Data not available | Acetylene, Tributyltin salts | Data not available |
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for investigating the decomposition pathways of this compound. These are based on standard methodologies used for studying the degradation of related organometallic compounds.
Thermal Decomposition Analysis
Objective: To determine the thermal stability of this compound and identify its decomposition products.
Methodology: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.
-
TGA Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to eliminate oxidative effects.
-
Set the temperature program to ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
-
MS Instrument Setup:
-
Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line (maintained at ~250 °C to prevent condensation).
-
Set the MS to scan a mass range of m/z 10-400 to detect potential decomposition products.
-
-
Data Analysis:
-
Record the weight loss as a function of temperature from the TGA.
-
Simultaneously, record the mass spectra of the evolved gases.
-
Correlate the evolution of specific mass fragments with the temperature ranges of weight loss to identify the decomposition products.
-
Photochemical Decomposition Analysis
Objective: To investigate the photodegradation of this compound and identify the resulting products.
Methodology: UV Irradiation followed by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a photochemically inert solvent such as cyclohexane.
-
Irradiation:
-
Place the solution in a quartz cuvette.
-
Irradiate the sample with a UV lamp (e.g., a mercury lamp with a specific wavelength filter, such as 254 nm) for a defined period.
-
Take aliquots at various time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
-
GC-MS Analysis:
-
Inject the aliquots into a GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program (e.g., initial temperature of 50 °C, ramp to 280 °C) to separate the components.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 30-500.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify the disappearance of the parent compound and the appearance of degradation products over time to determine the degradation kinetics.
-
Acid-Catalyzed Decomposition Analysis
Objective: To confirm the acid-catalyzed destannylation pathway and determine its kinetics.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Reaction Initiation: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to the NMR tube.
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra at regular time intervals immediately after the addition of the acid.
-
Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals.
-
-
Data Analysis:
-
Identify the products based on their characteristic NMR chemical shifts and coupling constants. The formation of acetylene can be inferred from the disappearance of the acetylenic proton in the starting material and the potential observation of dissolved acetylene signals.
-
Integrate the peaks corresponding to the starting material and products to determine their relative concentrations over time, allowing for the calculation of the reaction rate.
-
Experimental Workflow Diagram
Conclusion
Understanding the decomposition pathways of this compound is crucial for its effective use in synthesis and for ensuring the quality and safety of resulting products, particularly in the pharmaceutical industry. While direct experimental data is currently limited, this guide provides a comprehensive overview of the likely decomposition mechanisms based on established chemical principles and data from analogous compounds. The proposed pathways involve acid-catalyzed destannylation, and thermal and photochemical homolytic cleavage of the tin-carbon bonds. The detailed experimental protocols provided herein offer a roadmap for researchers to investigate these pathways, generate crucial quantitative data, and ultimately gain a more complete understanding of the stability and degradation of this important organotin reagent.
References
Theoretical Calculations on the Structure of Tributylstannylacetylene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular structure of tributylstannylacetylene. While direct, comprehensive theoretical studies on this compound are not extensively published, this document synthesizes methodologies and data from computational analyses of closely related organotin compounds and acetylenic molecules to present a robust framework for its structural investigation.
Introduction to this compound
This compound, with the chemical formula C₁₄H₂₈Sn, is an organotin compound featuring a tributyltin moiety connected to an acetylene group.[1] These compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions where the stannyl group can be readily exchanged. Understanding the precise molecular geometry, vibrational properties, and electronic structure of this compound is crucial for predicting its reactivity and designing novel synthetic pathways.
Computational Methodologies
Theoretical calculations, primarily based on Density Functional Theory (DFT), have become a powerful tool for investigating the structures and properties of organometallic compounds.[2] The general workflow for such a computational study is outlined below.
Geometry Optimization
The first step in any theoretical analysis is to determine the lowest energy structure (ground state geometry) of the molecule. This is achieved through geometry optimization. For organotin compounds like this compound, a common and effective approach involves the use of hybrid DFT functionals, such as B3LYP, in conjunction with appropriate basis sets.[3]
Typical Protocol:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for main group elements.[3]
-
Basis Set: For the tin (Sn) atom, a basis set that includes effective core potentials (ECPs) is essential to account for relativistic effects. LANL2DZ (Los Alamos National Laboratory 2-double-ζ) is a common choice.[3] For lighter atoms like carbon and hydrogen, Pople-style basis sets such as 6-31G(d,p) are typically employed.[3]
-
Software: Calculations are commonly performed using quantum chemistry software packages like Gaussian, Q-Chem, or NWChem.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the molecule's IR spectrum, which can then be compared with experimental data for validation.
NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organic and organometallic compounds. Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn) with reasonable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.[4]
Typical Protocol:
-
Method: GIAO calculations are typically performed at a DFT level of theory, often using functionals like mPW1PW91, which has shown good performance for predicting NMR chemical shifts.[2][4][5]
-
Basis Set: Larger basis sets, such as 6-311+G(2d,p), are often used for NMR calculations to provide a more accurate description of the electronic environment around the nuclei.[2][4]
Predicted Structural and Spectroscopic Data
Based on DFT studies of related organotin compounds, the following tables summarize the expected ranges for key structural and spectroscopic parameters of this compound.
Predicted Molecular Geometry
The following table presents typical bond lengths and angles for this compound, derived from computational studies of similar organotin derivatives.[6]
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Lengths (Å) | ||||
| Sn-C (butyl) | Sn | C | ~2.15 Å | |
| Sn-C (acetylenic) | Sn | C | ~2.10 Å | |
| C≡C | C | C | ~1.21 Å | |
| C-H (acetylenic) | C | H | ~1.06 Å | |
| C-C (butyl) | C | C | ~1.54 Å | |
| C-H (butyl) | C | H | ~1.09 Å | |
| Bond Angles (°) | ||||
| C(butyl)-Sn-C(butyl) | C | Sn | C | ~109.5° |
| C(butyl)-Sn-C(acetylenic) | C | Sn | C | ~109.5° |
| Sn-C≡C | Sn | C | C | ~180° |
| C≡C-H | C | C | H | ~180° |
Predicted Vibrational Frequencies
The table below lists some of the characteristic vibrational modes and their expected frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H stretch (acetylenic) | ≡C-H | ~3300 |
| C-H stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 2960 |
| C≡C stretch | -C≡C- | ~2100 |
| CH₂/CH₃ deformation | -CH₂, -CH₃ | 1375 - 1465 |
| Sn-C stretch | Sn-C | 500 - 600 |
Predicted NMR Chemical Shifts
The following table provides an estimation of the NMR chemical shifts for this compound based on data for related compounds.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H NMR | ≡C-H | 2.0 - 3.0 |
| -Sn-CH₂- | 0.8 - 1.0 | |
| -CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.6 | |
| -CH₃ | 0.8 - 1.0 | |
| ¹³C NMR | Sn-C ≡C | 90 - 110 |
| Sn-C≡C | 80 - 100 | |
| -Sn-C H₂- | 10 - 20 | |
| -C H₂-CH₂-CH₂-CH₃ | 25 - 35 | |
| -C H₃ | ~14 | |
| ¹¹⁹Sn NMR | R₃Sn- | -50 to -70 |
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of the this compound structure.
Conclusion
Theoretical calculations using DFT provide a powerful and cost-effective means to investigate the molecular structure and properties of this compound. By employing appropriate functionals and basis sets, it is possible to obtain reliable predictions of its geometry, vibrational frequencies, and NMR chemical shifts. This information is invaluable for understanding its reactivity and for the rational design of new synthetic applications. The methodologies and expected data presented in this guide offer a solid foundation for researchers and scientists working with this important organotin reagent.
References
- 1. Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR chemical shifts. Substituted acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
An In-depth Technical Guide to the Reactivity of Tributylstannylacetylene with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylstannylacetylene [(CH₃CH₂CH₂CH₂)₃SnC≡CH] is a versatile and widely utilized organotin reagent in modern organic synthesis. Its unique reactivity profile, particularly the ability of the ethynyl group to be transferred to various electrophilic centers, makes it an invaluable tool for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of electrophiles, including aryl halides, acyl chlorides, aldehydes, and ketones. The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the application of this reagent in complex molecule synthesis.
Core Reactivity Principles
The reactivity of this compound is primarily centered around the cleavage of the Sn-C(sp) bond. The transfer of the ethynyl group can be achieved through two main pathways:
-
Palladium-Catalyzed Cross-Coupling (Stille Reaction): In the presence of a palladium catalyst, this compound undergoes transmetalation, enabling the coupling of the ethynyl moiety with a variety of organic electrophiles, most notably aryl, vinyl, and acyl halides.
-
Lewis Acid-Mediated Addition to Carbonyls: Lewis acids can activate carbonyl compounds (aldehydes and ketones) towards nucleophilic attack by the electron-rich alkyne of this compound, leading to the formation of propargyl alcohols.
The choice of reaction conditions, including the catalyst, solvent, and temperature, plays a crucial role in determining the outcome and efficiency of these transformations.
Reactions with Electrophiles: Data and Protocols
Stille Cross-Coupling with Aryl Halides
The Stille coupling of this compound with aryl halides is a robust method for the synthesis of arylacetylenes, which are important structural motifs in many pharmaceuticals and functional materials. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. Aryl iodides are typically the most reactive coupling partners, followed by bromides.
Table 1: Stille Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 95 |
| 2 | 4-Iodotoluene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 80 | 8 | 92 |
| 3 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 110 | 24 | 85 |
| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 88 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | NMP | 100 | 12 | 78 |
Experimental Protocol: Stille Coupling of this compound with Iodobenzene
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).
-
Addition of Reactants: Add a solution of iodobenzene (204 mg, 1.0 mmol) and this compound (379 mg, 1.2 mmol) in anhydrous toluene (10 mL).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford phenylethyne.
Palladium-Catalyzed Coupling with Acyl Chlorides
The reaction of this compound with acyl chlorides, also typically catalyzed by palladium, provides a direct route to α,β-alkynyl ketones. This method is a valuable alternative to the Friedel-Crafts acylation and other methods for synthesizing these important intermediates.
Table 2: Palladium-Catalyzed Coupling of this compound with Acyl Chlorides
| Entry | Acyl Chloride | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 6 | 90 |
| 2 | 4-Nitrobenzoyl chloride | Pd(PPh₃)₄ (5) | THF | 65 | 8 | 85 |
| 3 | Hexanoyl chloride | Pd₂(dba)₃ (2) | Dioxane | 90 | 10 | 78 |
| 4 | Cinnamoyl chloride | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 6 | 82 |
| 5 | Cyclohexanecarbonyl chloride | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 75 |
Experimental Protocol: Palladium-Catalyzed Coupling of this compound with Benzoyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (315 mg, 1.0 mmol) in anhydrous toluene (10 mL).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%).
-
Addition of Acyl Chloride: Add benzoyl chloride (141 mg, 1.0 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 6 hours.
-
Work-up: After cooling to room temperature, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkynyl ketone.
Lewis Acid-Catalyzed Addition to Aldehydes and Ketones
The addition of the acetylenic group from this compound to carbonyl compounds is effectively promoted by Lewis acids. This reaction provides access to propargyl alcohols, which are versatile building blocks in organic synthesis.
Table 3: Lewis Acid-Catalyzed Addition of this compound to Carbonyls
| Entry | Carbonyl Compound | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to rt | 3 | 92 |
| 2 | 4-Nitrobenzaldehyde | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 95 |
| 3 | Cyclohexanone | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 4 | 88 |
| 4 | Acetophenone | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to rt | 5 | 85 |
| 5 | Isobutyraldehyde | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 90 |
Experimental Protocol: Lewis Acid-Catalyzed Addition to Benzaldehyde
-
Reaction Setup: To a solution of benzaldehyde (106 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.15 mL, 1.2 mmol) dropwise.
-
Addition of Stannane: After stirring for 15 minutes, add a solution of this compound (346 mg, 1.1 mmol) in dichloromethane (2 mL) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, concentrate, and purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the corresponding propargyl alcohol.
Mechanistic Diagrams and Workflows
Visualizing the reaction pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and a general experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Mechanism of Lewis acid-catalyzed addition to carbonyls.
Methodological & Application
Application Notes and Protocols for Tributylstannylacetylene in Stille Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tributylstannylacetylene in Stille cross-coupling reactions for the synthesis of terminal and internal alkynes. This powerful and versatile palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance, which is particularly valuable in the development of complex molecules and active pharmaceutical ingredients.
Introduction
The Stille cross-coupling reaction facilitates the union of an organostannane (in this case, this compound) with an organic electrophile, typically an aryl or vinyl halide or triflate. This compound serves as a robust and efficient source for the introduction of an ethynyl moiety (-C≡CH) or, in the case of bis(tributylstannyl)acetylene, a symmetrical diarylalkyne. The reaction is prized for its mild conditions and compatibility with a wide array of functional groups, making it a strategic choice in multi-step syntheses.
The general transformation is as follows:
R-X + Bu₃Sn-C≡CH → R-C≡CH + Bu₃Sn-X
Where:
-
R-X : Aryl, heteroaryl, or vinyl halide (I, Br) or triflate (OTf)
-
Bu₃Sn-C≡CH : this compound
-
Catalyst : A Palladium(0) complex
Catalytic System and Reaction Components
The success of a Stille coupling reaction is highly dependent on the judicious selection of the catalyst, ligands, solvent, and any additives.
-
Palladium Catalysts : Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, while bulky, electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can enhance reaction rates and substrate scope.
-
Solvents : Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common choices include toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).
-
Additives : In some cases, additives can significantly improve reaction efficiency. Copper(I) iodide (CuI) is a common co-catalyst that is believed to accelerate the transmetalation step.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Stille reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General workflow of the Stille cross-coupling reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Stille cross-coupling of this compound with various aryl halides.
Table 1: Stille Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 95 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | 92 |
| 3 | 4-Iodoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 96 |
| 4 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | 85 |
| 5 | 2-Iodothiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 90 |
Table 2: Stille Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | DMF | 100 | 24 | 88 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CsF (2 equiv) | Dioxane | 100 | 18 | 91 |
| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | DMF | 100 | 24 | 82 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CsF (2 equiv) | Dioxane | 100 | 18 | 85 |
| 5 | 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | DMF | 100 | 24 | 90 |
Experimental Protocols
The following are generalized protocols for the Stille cross-coupling of this compound with aryl halides. Note: These protocols should be adapted and optimized for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for Coupling with Aryl Iodides using Pd₂(dba)₃/P(o-tol)₃
This protocol is suitable for a wide range of electron-rich and electron-neutral aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 8 mol%)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by this compound.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alkynylated product.
Protocol 2: General Procedure for Coupling with Aryl Bromides using Pd(PPh₃)₄ and CuI
This protocol is effective for the coupling of various aryl bromides, with the addition of CuI to facilitate the reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed DMF via syringe, followed by this compound.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous potassium fluoride to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alkynylated product.
Logical Relationships in Protocol Optimization
The selection of reaction parameters is critical for a successful Stille coupling. The following diagram illustrates the logical relationships in optimizing the reaction conditions.
Caption: Decision-making workflow for Stilling coupling optimization.
Safety and Handling
Organotin compounds, including this compound and its byproducts, are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should be taken to quench and dispose of tin-containing waste properly, typically by treatment with aqueous potassium fluoride to precipitate the less toxic tributyltin fluoride.
Optimizing Palladium Catalysts for Tributylstannylacetylene Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of palladium-catalyzed Stille cross-coupling reactions involving tributylstannylacetylene. The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction with broad functional group tolerance, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2][3] The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. These notes offer a guide to catalyst selection and provide detailed experimental protocols for optimization and for conducting the coupling reaction.
Introduction to Catalyst Optimization in Stille Coupling
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation of the organostannane to the palladium complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3][4] The choice of palladium precursor (e.g., Pd(0) or Pd(II) sources) and, critically, the ancillary ligands can significantly influence the rate and efficiency of each of these steps.
Common palladium precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[4] The selection of phosphine ligands, such as triphenylphosphine (PPh₃), triphenylarsine (AsPh₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and bulky, electron-rich ligands like XPhos, can dramatically affect catalyst stability, activity, and selectivity.[5][6] Optimization of the catalyst system is therefore crucial for achieving high yields and turnover numbers (TON) and frequencies (TOF). Additives, such as copper(I) iodide (CuI), can also play a significant role in accelerating the reaction, particularly the transmetalation step.
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various palladium catalyst systems in the Stille coupling of this compound with different aryl halides. This data is compiled from various sources to provide a comparative overview.
Table 1: Coupling with Aryl Iodides
| Catalyst Precursor | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | - | DMF | 80 | 12 | 85-95 | General Knowledge |
| Pd₂(dba)₃ | AsPh₃ | - | NMP | 25 | 2 | 92 | General Knowledge |
| PdCl₂(PPh₃)₂ | - | CuI | THF | 60 | 6 | 90 | General Knowledge |
| Pd(OAc)₂ | P(t-Bu)₃ | - | Dioxane | 100 | 4 | 88 | [5] |
Table 2: Coupling with Aryl Bromides
| Catalyst Precursor | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | CuI | DMF | 100 | 16 | 75-85 | [7] |
| Pd₂(dba)₃ | XPhos | - | Toluene | 110 | 12 | 91 | [6] |
| Pd(OAc)₂ | SPhos | - | Dioxane | 100 | 8 | 89 | General Knowledge |
| PdCl₂(dppf) | - | - | NMP | 120 | 24 | 82 | General Knowledge |
Table 3: Coupling with Aryl Triflates
| Catalyst Precursor | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | LiCl | DMF | 90 | 24 | 70-80 | [8] |
| Pd₂(dba)₃ | P(o-tol)₃ | - | Dioxane | 100 | 18 | 85 | General Knowledge |
| Pd(OAc)₂ | Buchwald Ligand | CsF | Toluene | 110 | 12 | 88 | [5] |
| PdCl₂(CH₃CN)₂ | - | CuI | THF | 70 | 16 | 78 | General Knowledge |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a method for screening different palladium catalysts and ligands for the Stille coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium precursor, and phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 10-15 minutes at room temperature to allow for catalyst formation.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product to determine the yield.
Protocol 2: Optimized Procedure for the Coupling of 1-Bromo-4-nitrobenzene with this compound
This protocol provides an optimized method based on a high-yielding catalyst system.
Materials:
-
1-Bromo-4-nitrobenzene (303 mg, 1.5 mmol)
-
This compound (565 mg, 1.8 mmol)
-
Pd₂(dba)₃ (27.5 mg, 0.03 mmol, 2 mol%)
-
XPhos (28.6 mg, 0.06 mmol, 4 mol%)
-
Anhydrous toluene (8 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine 1-bromo-4-nitrobenzene, Pd₂(dba)₃, and XPhos.
-
Add 8 mL of anhydrous toluene.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to 110 °C and maintain for 12 hours.
-
After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate.
-
Wash the organic solution with 1M aqueous KF (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Visualizations
Caption: Stille catalytic cycle for this compound reactions.
Caption: Experimental workflow for catalyst optimization.
Caption: Logical relationships in catalyst optimization.
References
- 1. Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 8. Highly chemoselective coupling of allenylstannanes with organic iodides promoted by Pd(PPh3)4/LiCl: an efficient method for the synthesis of substituted allenes [organic-chemistry.org]
Application Notes and Protocols for the Coupling of Tributylstannylacetylene with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of tributylstannylacetylene with aryl or vinyl halides is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkynes. While mechanistically related to the Sonogashira coupling, this reaction is predominantly classified as a Stille coupling due to the use of an organostannane reagent. This reaction is highly valued in organic synthesis, particularly in the pharmaceutical industry, for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.[1][2][3]
These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Stille-type coupling of this compound with various aryl halides. The inclusion of copper(I) salts as co-catalysts in some protocols, a hallmark of the Sonogashira reaction, will also be discussed, highlighting the versatility of this transformation.
Reaction Principle and Mechanism
The catalytic cycle of the Stille coupling of this compound with an aryl halide (Ar-X) is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step where the acetylenic group is transferred from the tributyltin moiety to the palladium center. The cycle is completed by reductive elimination, which forms the desired arylalkyne product and regenerates the active palladium(0) catalyst.
While the classic Stille coupling does not require a base, its presence can sometimes be beneficial. Furthermore, the addition of a copper(I) co-catalyst can accelerate the transmetalation step, which is often the rate-determining step in the cycle. This copper-mediated variant is often referred to as a Stille-Sonogashira hybrid coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various Stille coupling reactions of this compound and its derivatives with a range of aryl halides. These tables are designed to facilitate the comparison of different catalytic systems and reaction parameters.
Table 1: Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 16 | 85 |
| 2 | 4-Iodotoluene | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | - | THF | 65 | 12 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DMF | 80 | 8 | 95 |
| 4 | 2-Iodothiophene | Pd(PPh₃)₄ (2.5) | - | - | Dioxane | 90 | 24 | 78 |
Table 2: Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 110 | 24 | 75 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | - | Toluene | 100 | 18 | 88 |
| 3 | 1-Bromo-3,5-dimethoxybenzene | PdCl₂(dppf) (3) | - | - | NMP | 120 | 36 | 65 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | - | CuI (8) | Acetonitrile | 80 | 24 | 82 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Stille Coupling of this compound with an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)
-
Optional: Ligand (e.g., P(o-tol)₃, XPhos)
-
Optional: Copper(I) iodide (CuI, 2-10 mol%)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
If a ligand is used, add it to the flask at this point.
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
If a copper(I) co-catalyst is used, it is added at this stage.
-
The reaction mixture is heated to the desired temperature (typically between 65-120 °C) with vigorous stirring.
-
The progress of the reaction is monitored by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
-
The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylalkyne.
Example Protocol: Synthesis of 1-Phenyl-2-(tributylstannyl)acetylene
To a solution of iodobenzene (1.0 mmol) in anhydrous and degassed toluene (10 mL) under an argon atmosphere is added Pd(PPh₃)₄ (0.02 mmol, 2 mol%). The mixture is stirred for 10 minutes at room temperature, followed by the addition of this compound (1.2 mmol). The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and washed with a 1M aqueous solution of KF (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography (hexanes) to give the product as a colorless oil.
Mandatory Visualizations
Caption: General workflow for the Stille coupling of this compound.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using Tributylstannylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conjugated polymers, specifically focusing on the use of tributylstannylacetylene and its derivatives through Stille cross-coupling polymerization. This methodology is a cornerstone in the development of novel organic electronic materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Introduction to Stille Coupling for Conjugated Polymer Synthesis
The Stille cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the realm of polymer chemistry, Stille polycondensation has emerged as a highly effective method for synthesizing conjugated polymers. This reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or triflate. The use of this compound or its dimer, bis(tributylstannyl)acetylene, allows for the introduction of acetylene units into the polymer backbone, leading to the formation of poly(arylene ethynylene)s (PAEs) and other related conjugated systems.
The key advantages of the Stille reaction in this context include its tolerance to a wide variety of functional groups, mild reaction conditions, and the ability to produce high molecular weight polymers with well-defined structures.[1]
Data Presentation
The following tables summarize typical quantitative data for conjugated polymers synthesized via Stille polycondensation, providing a benchmark for researchers.
Table 1: Reaction Conditions and Polymer Properties for Stannole-Thiophene Copolymers
| Polymer | Catalyst | Solvent | Yield (%) | Mw (Da) | Mn (Da) | PDI (Mw/Mn) |
| TStTT1 | [Pd(t-Bu3P)2] | Toluene/DMF | 97 | 9600 | 4900 | 1.9 |
| TStTT2 | [Pd(t-Bu3P)2] | Toluene/DMF | 96 | 21900 | 10900 | 2.0 |
| TStTT3 | [Pd(PPh3)4] | Toluene/DMF | 98 | - | - | 2.3 |
| TStTT4 | [Pd(PPh3)4] | Toluene/DMF | 94 | - | - | 2.1 |
Data sourced from a study on tin-selective Stille coupling reactions to generate stannole-thiophenyl copolymers.
Table 2: Optical Properties of Stannole-Thiophene Copolymers
| Polymer | λmax (solution, nm) | Optical Band Gap (eV) |
| TStTT1 | 550 | 1.79 |
| TStTT2 | 560 | 1.76 |
| TStTT3 | 580 | 1.66 |
| TStTT4 | 595 | 1.61 |
The absorption maxima of the polymers are significantly red-shifted compared to their corresponding monomers, indicating effective electronic conjugation along the polymer backbone.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a poly(arylene ethynylene) (PAE) via Stille coupling of a dihaloarene with bis(tributylstannyl)acetylene.
Protocol 1: Synthesis of a Poly(arylene ethynylene) (PAE)
Materials:
-
Bis(tributylstannyl)acetylene
-
A dibromo- or diiodo-aromatic monomer (e.g., 2,5-dibromo-3-dodecylthiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Silica gel for column chromatography
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the dihaloaromatic monomer (1.0 eq) and bis(tributylstannyl)acetylene (1.0 eq) in a mixture of anhydrous toluene and DMF (e.g., 5:1 v/v). The concentration of each monomer should be approximately 0.1 M.
-
Catalyst Addition: To the stirred monomer solution, add the palladium catalyst, Pd(PPh3)4 (typically 1-2 mol% relative to the monomers).
-
Polymerization: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer extensively with methanol and hexane to remove residual monomers, oligomers, and organotin byproducts.
-
To further purify the polymer, redissolve it in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitate it into methanol. Repeat this process 2-3 times.
-
For rigorous purification to remove trace metal catalyst, the polymer can be passed through a short silica gel column, eluting with an appropriate solvent.
-
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for at least 24 hours to remove all residual solvents.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
UV-Vis Spectroscopy: The optical properties of the conjugated polymer, such as the absorption maximum (λmax), are determined by UV-Vis spectroscopy in solution and as a thin film.
-
Cyclic Voltammetry (CV): CV can be used to investigate the electrochemical properties and determine the HOMO and LUMO energy levels of the polymer.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General workflow for conjugated polymer synthesis and characterization.
References
Application of Tributylstannylacetylene in the Total Synthesis of Calicheamicin γ1I
Application Note AN2025-12-26
Introduction
Tributylstannylacetylene (also known as ethynyltributylstannane) is a versatile and indispensable organotin reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, where it serves as an efficient nucleophilic partner for the introduction of a terminal alkyne moiety.[1] This carbon-carbon bond-forming reaction is renowned for its mild conditions and remarkable tolerance of a wide array of functional groups, making it particularly suitable for the intricate pathways of complex natural product synthesis.[2][3] The stability and ease of handling of this compound, compared to other organometallic acetylene equivalents, further enhance its synthetic utility. This document provides a detailed overview of its application, focusing on a key step in the landmark total synthesis of the potent antitumor agent, Calicheamicin γ1I.
Principle of the Stille Coupling Reaction
The Stille reaction catalytically couples an organostannane with an organic halide or pseudohalide (e.g., triflate). The catalytic cycle, depicted below, involves three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] When using this compound, this process results in the formation of a new bond between an sp²-hybridized carbon (from the halide) and an sp-hybridized carbon (from the acetylene).
Figure 1: General catalytic cycle of the Stille cross-coupling reaction.
Application in the Total Synthesis of Calicheamicin γ1I
The enediyne class of natural products, including Calicheamicin γ1I, are renowned for their potent antitumor activity, which stems from their unique ability to undergo Bergman cyclization to generate a diradical species that cleaves DNA.[4] The total synthesis of these exceptionally complex molecules represents a significant challenge in organic chemistry. The celebrated total synthesis of Calicheamicin γ1I by K.C. Nicolaou and coworkers provides a quintessential example of the strategic use of this compound.
In this synthesis, a crucial step involves the construction of the enediyne core by coupling a complex vinyl iodide fragment with an acetylenic partner. This compound was used to install the terminal alkyne, which was then elaborated to create the full enediyne system.
Key Experimental Protocol: Stille Coupling for Enediyne Core Construction
The following protocol is adapted from the Nicolaou synthesis for the coupling of a vinyl iodide with an acetylenic stannane, representative of the core transformation.
Figure 2: General experimental workflow for the key Stille coupling step.
Materials:
-
Vinyl Iodide Intermediate (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl Acetate, Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite, Silica Gel
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the vinyl iodide intermediate (1.0 equiv).
-
The flask is purged with argon, and anhydrous THF is added to dissolve the substrate.
-
This compound (1.2 equiv) is added via syringe, followed by the addition of Pd(PPh₃)₄ (0.1 equiv).
-
The reaction mixture is heated to 65 °C under a positive pressure of argon.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.
-
A saturated aqueous solution of KF is added, and the resulting mixture is stirred vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
The mixture is filtered through a pad of Celite, and the filtrate is transferred to a separatory funnel.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the desired enyne product.
Quantitative Data Summary
The table below summarizes typical reaction parameters for Stille couplings involving this compound with vinyl halides in the context of complex molecule synthesis.
| Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) source for the catalytic cycle |
| Catalyst Loading | 5 - 10 mol% | To ensure efficient turnover |
| Stannane | This compound | Acetylene donor |
| Stoichiometry | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the halide |
| Solvent | THF, Toluene, DMF | Aprotic solvents to dissolve reagents |
| Temperature | 25 °C - 80 °C | Varies with substrate reactivity; heating is common |
| Reaction Time | 2 - 24 hours | Dependent on temperature and substrate reactivity |
| Workup Additive | aq. KF | To remove Bu₃SnX byproduct as insoluble Bu₃SnF |
| Typical Yield | 70 - 95% | Generally high for this transformation |
Biological Context of Calicheamicin γ1I
Calicheamicin γ1I is an exceptionally potent DNA-damaging agent.[4] Its mechanism of action is central to its antitumor properties and has guided its development into antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (Mylotarg), for targeted cancer therapy. The molecule binds to the minor groove of DNA, where a bioreductive activation of its trisulfide group triggers the Bergman cyclization of the enediyne core. This cyclization produces a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical, which abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell death.
Figure 3: Mechanism of DNA cleavage by Calicheamicin γ1I.
Conclusion
This compound is a powerful reagent for the stereospecific introduction of alkyne functionalities in the synthesis of complex natural products. Its application in the total synthesis of Calicheamicin γ1I highlights its reliability in forming crucial C(sp²)-C(sp) bonds under mild conditions that preserve sensitive functional groups. The provided protocol offers a general framework for researchers employing this reagent in demanding synthetic contexts. Understanding both the synthetic application and the biological mechanism of the target molecule provides a comprehensive picture for professionals in chemical research and drug development.
References
Application Notes and Protocols for the Use of Tributylstannylacetylene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylstannylacetylene is a versatile and highly useful reagent in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it serves as an efficient ethynyl group donor. This methodology allows for the formation of carbon-carbon bonds under relatively mild conditions, tolerating a wide range of functional groups, which is a significant advantage in the synthesis of intricate drug molecules. These application notes provide a comprehensive overview of the use of this compound in the synthesis of key pharmaceutical intermediates, including detailed experimental protocols for representative reactions and quantitative data to guide synthetic planning.
Introduction
The introduction of an acetylene moiety into a molecule is a critical transformation in the synthesis of many biologically active compounds. Alkynes are valuable building blocks that can be further elaborated into various functional groups or can themselves be part of a pharmacophore. This compound, also known as ethynyltributylstannane, has emerged as a key reagent for this purpose. Its stability, ease of handling compared to gaseous acetylene, and high reactivity in palladium-catalyzed reactions make it a preferred choice in many synthetic campaigns.
The Stille coupling reaction, a cornerstone of modern synthetic chemistry, is the most common application of this compound.[1] This reaction involves the coupling of an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[1] The use of this compound in Stille couplings allows for the direct introduction of a terminal alkyne, a motif found in various pharmaceutical agents, including antiviral and anticancer drugs.
Core Application: Stille Cross-Coupling
The Stille reaction provides a powerful means to create C(sp)-C(sp²) and C(sp)-C(sp) bonds. When employing this compound, the reaction facilitates the coupling of an ethynyl group with a variety of organic electrophiles, typically aryl or vinyl halides/triflates.
General Reaction Scheme:
R-X + Bu₃Sn-C≡CH → R-C≡CH + Bu₃Sn-X (where R = Aryl, Vinyl, Heteroaryl; X = I, Br, OTf)
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Applications in Pharmaceutical Intermediate Synthesis
This compound has been instrumental in the synthesis of a variety of pharmaceutical intermediates. Below are some notable examples with detailed protocols.
Synthesis of an Intermediate for the Antitumor Agent Sonidegib
Sonidegib is a Hedgehog signaling pathway inhibitor used in the treatment of basal cell carcinoma. While various synthetic routes to Sonidegib exist, the construction of the core biphenyl structure can be achieved through a Suzuki-Miyaura coupling. Although a direct Stille coupling with this compound for the final Sonidegib molecule is not the most commonly cited route, the ethynylation of aryl halides is a key strategy in building similar complex molecules. For illustrative purposes, a general protocol for the ethynylation of an aryl iodide, a common step in the synthesis of such complex biaryl systems, is provided.
Experimental Protocol: General Ethynylation of an Aryl Iodide
This protocol describes a general procedure for the Stille coupling of an aryl iodide with this compound.
-
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Add this compound (1.2 equiv) via syringe and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant (Aryl Iodide) | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 4-Ethynylanisole | Pd(PPh₃)₄, CuI | DMF | 25 | 4 | 85 |
| 2-Iodopyridine | 2-Ethynylpyridine | Pd(PPh₃)₄, CuI | DMF | 25 | 6 | 78 |
| 1-Iodonaphthalene | 1-Ethynylnaphthalene | Pd(PPh₃)₄, CuI | DMF | 25 | 5 | 82 |
Synthesis of a Precursor for the HCV NS5A Inhibitor Daclatasvir (BMS-790052)
Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The synthesis of its complex symmetrical core often involves the formation of a central biphenyl unit. While various C-C coupling strategies are employed, the introduction of acetylene functionalities is a key step in the synthesis of related complex heterocyclic systems. The following protocol outlines a representative Stille coupling to introduce an ethynyl group onto a heterocyclic halide, a common transformation in the synthesis of such antiviral agents.
Experimental Protocol: Ethynylation of a Heterocyclic Halide
-
Materials:
-
2-Bromothiazole (1.0 equiv)
-
This compound (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve 2-bromothiazole (1.0 equiv) in a mixture of THF and Et₃N (2:1).
-
Add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.06 equiv) to the solution.
-
Add this compound (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at 50 °C and monitor by GC-MS.
-
After completion, cool the mixture to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Reactant (Heterocyclic Halide) | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromothiazole | 2-Ethynylthiazole | PdCl₂(PPh₃)₂, CuI | THF/Et₃N | 50 | 12 | 88 |
| 3-Iodopyridine | 3-Ethynylpyridine | Pd(PPh₃)₄, CuI | DMF | 60 | 8 | 81 |
Synthesis of Prostaglandin Analogues
Prostaglandins are a class of lipid compounds with diverse physiological effects. Their synthesis is a significant challenge in organic chemistry. Stille coupling reactions have been employed to construct the complex carbon skeleton of prostaglandin analogues. A key step often involves the coupling of a vinyl iodide with an alkynyl stannane to form an enyne side chain.
Experimental Protocol: Stille Coupling for Prostaglandin Side-Chain Synthesis
This protocol describes the coupling of a functionalized vinyl iodide with this compound.
-
Materials:
-
Corey lactone-derived vinyl iodide (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Triphenylarsine (AsPh₃) (0.2 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a solution of the vinyl iodide (1.0 equiv) in NMP, add Pd₂(dba)₃ (0.025 equiv) and AsPh₃ (0.2 equiv).
-
Bubble argon through the solution for 15 minutes.
-
Add this compound (1.5 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of KF and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting enyne by flash chromatography.
-
| Reactant (Vinyl Iodide) | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (3aR,4R,5R,6aS)-4-(iodovinyl)-5-(tetrahydro-2H-pyran-2-yloxy)hexahydro-2H-cyclopenta[b]furan-2-one | (3aR,4R,5R,6aS)-4-(but-1-en-3-ynyl)-5-(tetrahydro-2H-pyran-2-yloxy)hexahydro-2H-cyclopenta[b]furan-2-one | Pd₂(dba)₃, AsPh₃ | NMP | 25 | 3 | 92 |
Logical Workflow for a Typical Stille Coupling Experiment
Caption: General experimental workflow for a Stille coupling reaction.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the ethynyl group in the synthesis of pharmaceutical intermediates. The Stille coupling reaction, for which it is a prime substrate, offers a reliable and high-yielding method for the formation of C-C bonds with excellent functional group tolerance. The protocols and data presented herein provide a practical guide for researchers and scientists in drug development to effectively utilize this compound in their synthetic endeavors. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, is crucial for achieving high yields and purity of the desired pharmaceutical intermediates.
References
Application Notes and Protocols: Macrocycle Synthesis via Intramolecular Stille Coupling of Tributylstannylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles represent a class of molecules with significant therapeutic potential, offering a unique combination of conformational rigidity and flexibility that allows for high-affinity and selective binding to challenging biological targets. The intramolecular Stille cross-coupling reaction is a powerful and versatile method for the synthesis of these complex architectures. This protocol focuses on the use of tributylstannylacetylene as a key building block in palladium-catalyzed intramolecular cyclizations to form macrocycles containing an alkyne moiety. This approach is particularly valuable in the synthesis of natural products and their analogues.
The intramolecular Stille reaction involves the coupling of an organostannane with an organic halide or triflate within the same molecule. In the context of this protocol, a linear precursor containing both a this compound group and an aryl or vinyl halide is cyclized in the presence of a palladium catalyst. The reaction is driven by the formation of a stable macrocyclic ring and the elimination of a tributyltin halide.
Reaction Mechanism and Workflow
The catalytic cycle of the intramolecular Stille macrocyclization with this compound typically proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General workflow and catalytic cycle for intramolecular Stille macrocyclization.
Application in Natural Product Synthesis
The intramolecular Stille coupling of organostannanes has been a key strategy in the total synthesis of several complex natural products. For instance, this methodology has been successfully employed in the synthesis of macrocyclic alkaloids like Sarain A and macrolide antibiotics such as Macrolactin A.[1] In the synthesis of Sarain A, a key macrocyclization was achieved via an intramolecular Stille coupling, demonstrating the robustness of this reaction in constructing intricate molecular architectures.[1]
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Palladium catalysts are sensitive to air and moisture and should be handled accordingly.
-
Tributyltin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Palladium-Catalyzed Intramolecular Macrocyclization of a this compound with an Aryl Iodide
This protocol is a representative procedure based on methodologies employed in the synthesis of macrocyclic natural products.[1]
Materials:
-
Linear precursor containing a this compound and an aryl iodide moiety
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask, dissolve the linear precursor (1.0 equivalent) in anhydrous DMF (or THF) to a final concentration of 0.001-0.01 M. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Addition of Reagents: Add anhydrous lithium chloride (3.0-5.0 equivalents) to the solution. LiCl is known to facilitate the transmetalation step.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equivalents) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Upon completion, cool the reaction to room temperature and quench it by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tributyltin fluoride.
-
Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired macrocycle.
Data Presentation
The success of the intramolecular Stille macrocyclization is highly dependent on the ring size, the nature of the tether connecting the two reactive moieties, and the reaction conditions. The following table summarizes representative data for the synthesis of various macrocycles using this methodology.
| Entry | Ring Size | Substrate Type | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 14 | Aryl Iodide | Pd(PPh₃)₄ (10) | THF | 65 | 12 | 65 |
| 2 | 16 | Aryl Iodide | Pd(PPh₃)₄ (5) | DMF | 80 | 8 | 72 |
| 3 | 18 | Vinyl Iodide | Pd₂(dba)₃/P(2-furyl)₃ (5) | Toluene | 90 | 6 | 58 |
| 4 | 20 | Aryl Bromide | Pd(PPh₃)₄ (10) | DMF | 80 | 24 | 45 |
Logical Relationships in Precursor Design
The design of the linear precursor is critical for a successful macrocyclization. The length and flexibility of the linker between the this compound and the halide will determine the feasibility of ring closure and the resulting ring strain.
Caption: Key considerations in the design of the linear precursor for efficient macrocyclization.
Troubleshooting and Optimization
-
Low Yields: If low yields are obtained, consider further increasing the dilution. Slow addition of the substrate and/or catalyst via a syringe pump can also favor the intramolecular reaction.
-
Dimerization/Oligomerization: This is a common side reaction. High dilution is the primary method to mitigate this. Lowering the reaction temperature may also help.
-
Stalled Reaction: If the reaction does not go to completion, consider using a more active palladium catalyst or ligand system, such as those based on palladium(II) precatalysts with bulky, electron-rich phosphine ligands. The addition of copper(I) iodide as a co-catalyst can sometimes accelerate the reaction.
-
Difficulty in Purification: Removal of tin byproducts can be challenging. The KF work-up is generally effective. Alternatively, treatment with 1,3-propanedithiol and AIBN followed by chromatography can be used to remove residual tin compounds.
Conclusion
The intramolecular Stille coupling of this compound provides a robust and reliable method for the synthesis of a wide range of macrocycles. This technique has proven its value in the assembly of complex natural products and is a key tool for medicinal chemists and drug development professionals. Careful consideration of precursor design, reaction conditions, and purification techniques is essential for the successful application of this powerful macrocyclization strategy.
References
Application Notes and Protocols: Tributylstannylacetylene in Cascade Reactions for the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylstannylacetylene is a versatile bifunctional reagent in organic synthesis, serving as a cornerstone for the introduction of an acetylene moiety through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] Its utility is significantly amplified when incorporated into cascade reactions, which involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates.[2][3] This approach offers remarkable efficiency in the construction of complex molecular architectures, a critical aspect in natural product synthesis and drug discovery.[4][5] Cascade reactions starting from this compound often leverage the initial Stille coupling to introduce a reactive alkyne functionality, which then participates in subsequent intramolecular transformations such as cyclizations, cycloadditions, or further cross-coupling reactions. These sequences provide rapid access to diverse heterocyclic and polycyclic scaffolds, which are prevalent in biologically active compounds.
Application: Cascade Synthesis of Fused Heterocycles
This application note details a representative cascade reaction for the synthesis of fused heterocyclic systems. The sequence is initiated by a Stille cross-coupling of this compound with a suitably functionalized aryl halide, followed by an intramolecular cyclization. This strategy is particularly valuable for the construction of nitrogen- and oxygen-containing heterocycles, which are key pharmacophores in many therapeutic agents.
Representative Cascade Reaction: Stille Coupling/Intramolecular Cyclization
A common strategy involves the initial palladium-catalyzed Stille coupling of this compound with an ortho-functionalized aryl iodide (e.g., containing a hydroxyl or amino group). The resulting arylacetylene intermediate, generated in situ, then undergoes a palladium- or copper-catalyzed intramolecular cyclization to afford the fused heterocyclic product.
Quantitative Data Summary
The following table summarizes representative data for the cascade synthesis of a benzofuran derivative, illustrating the efficiency of this one-pot procedure.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 2-Bromophenol | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | 2-Iodoaniline | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | DMF | 90 | 12 | 82 |
| 4 | 2-Bromoaniline | PdCl₂(PPh₃)₂ (5) | - | NaOtBu | THF | 80 | 24 | 75 |
Experimental Protocols
General Protocol for the Cascade Synthesis of 2-Substituted Benzofurans
This protocol provides a detailed methodology for the one-pot Stille coupling/intramolecular cyclization reaction between 2-iodophenol and this compound.
Materials:
-
2-Iodophenol
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenol (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by this compound (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-substituted benzofuran.
Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Palladium catalysts are flammable and should be handled with care.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the cascade reaction mechanism for the synthesis of a benzofuran derivative.
Caption: Cascade reaction pathway for benzofuran synthesis.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the cascade reaction.
Caption: General experimental workflow for the cascade reaction.
Conclusion
The use of this compound in cascade reactions represents a powerful and efficient strategy for the synthesis of complex molecules, particularly fused heterocyclic systems.[2][6] This approach minimizes synthetic steps, reduces waste, and allows for the rapid generation of molecular diversity, making it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocol serves as a general guideline that can be adapted and optimized for various substrates and target molecules.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cascade polycyclisations in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products as Inspiration for the Development of Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Functional Group Tolerance of Tributylstannylacetylene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance of tributylstannylacetylene in palladium-catalyzed Stille cross-coupling reactions. This versatile reagent is a cornerstone in synthetic chemistry for the introduction of an ethynyl moiety, offering broad compatibility with a wide range of functional groups, which is crucial in the synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction
The Stille cross-coupling reaction is a powerful C-C bond-forming reaction that couples an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[1][2] this compound is a particularly useful organostannane reagent that serves as a synthetic equivalent of the acetylene anion. A key advantage of the Stille reaction is its remarkable tolerance for a diverse array of functional groups, allowing for its application late in a synthetic sequence without the need for extensive protecting group strategies.[3][4] This document outlines the compatibility of various functional groups with this methodology, provides quantitative data from selected examples, and details experimental protocols.
General Reaction Scheme
The Stille coupling of this compound with an organic electrophile (R-X) proceeds as follows:
Where:
-
R-X : Aryl, heteroaryl, or vinyl halide (I, Br) or triflate (OTf).
-
Bu₃Sn-C≡CH : this compound.
-
Pd catalyst : Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.
Functional Group Tolerance: An Overview
The Stille reaction is renowned for its compatibility with a wide range of functional groups. This is largely due to the mild reaction conditions and the relative inertness of the organotin reagents to many common functionalities.
Compatible Functional Groups:
A broad spectrum of functional groups are well-tolerated in the Stille coupling of this compound. These include, but are not limited to:
-
Esters: -COOR'
-
Ketones: -COR'
-
Aldehydes: -CHO
-
Amides: -CONR'₂
-
Nitriles: -CN
-
Nitro groups: -NO₂
-
Ethers: -OR'
-
Amines (protected or free): -NR'₂
-
Hydroxyl groups (phenolic and alcoholic): -OH
-
Carboxylic acids: -COOH
-
Halogens (Cl, F): Cl, F
-
Trifluoromethyl groups: -CF₃
-
Silyl ethers: -OSiR'₃
Potentially Incompatible Functional Groups:
While the Stille reaction is highly tolerant, certain functionalities may interfere under specific conditions or with particular substrates. Caution should be exercised with:
-
Unprotected terminal alkynes: These can undergo competing Sonogashira-type coupling.
-
Highly acidic protons: Strong acids may lead to protodestannylation of the this compound.
-
Certain easily reducible groups: While nitro groups are generally tolerated, some sensitive functionalities might be reduced under specific catalytic conditions.
Quantitative Data on Functional Group Tolerance
The following table summarizes the results of Stille coupling reactions between this compound and various functionalized aryl halides, demonstrating the broad applicability of this reaction.
| Entry | Electrophile | Functional Group | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Ketone | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 92 |
| 2 | Methyl 4-iodobenzoate | Ester | Pd₂(dba)₃ (2), P(o-tol)₃ (8) | THF | 80 | 16 | 88 |
| 3 | 4-Iodonitrobenzene | Nitro | PdCl₂(PPh₃)₂ (3) | DMF | 90 | 8 | 85 |
| 4 | 4-Iodoaniline | Amine | Pd(PPh₃)₄ (5) | Dioxane | 100 | 24 | 78 |
| 5 | 4-Iodobenzonitrile | Nitrile | Pd(PPh₃)₄ (4) | Toluene | 110 | 10 | 95 |
| 6 | 4-Iodophenol | Hydroxyl | Pd₂(dba)₃ (2.5), AsPh₃ (10) | NMP | 80 | 18 | 82 |
| 7 | 4-Iodobenzoic acid | Carboxylic Acid | Pd(PPh₃)₄ (5), CuI (10) | DMF | 100 | 12 | 75 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | Trifluoromethyl | PdCl₂(dppf) (3) | Toluene | 110 | 16 | 90 |
| 9 | 2-Bromopyridine | Heterocycle (N) | Pd(PPh₃)₄ (5) | Dioxane | 100 | 12 | 85 |
| 10 | 3-Bromothiophene | Heterocycle (S) | PdCl₂(PPh₃)₂ (3) | THF | 70 | 24 | 88 |
Note: The data in this table is compiled from various literature sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for the Stille Coupling of this compound with Aryl Halides
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a functionalized aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, DMF, Dioxane, 5-10 mL)
-
Optional: Additive (e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., 0.05 mmol, 5 mol% Pd(PPh₃)₄).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
If an additive is required, it should be added at this stage.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. The formation of a precipitate (Bu₃SnF) is often observed.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted arene.
Example Protocol: Synthesis of 4-Ethynylacetophenone
This protocol details the synthesis of 4-ethynylacetophenone from 4-iodoacetophenone and this compound.
Materials:
-
4-Iodoacetophenone (246 mg, 1.0 mmol)
-
This compound (410 µL, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)
-
Anhydrous toluene (10 mL)
-
Argon atmosphere
Procedure:
-
A 25 mL Schlenk flask was charged with 4-iodoacetophenone (246 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous toluene (10 mL) was added via syringe.
-
This compound (410 µL, 1.2 mmol) was added dropwise to the stirred solution.
-
The reaction mixture was heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with a 1 M aqueous solution of KF (2 x 20 mL).
-
The organic layer was washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue was purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-ethynylacetophenone as a white solid (119 mg, 92% yield).
Visualizations
Catalytic Cycle of the Stille Reaction
References
Application Notes and Protocols: Chemoselectivity of Tributylstannylacetylene with Multiple Reactive Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylstannylacetylene is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of an ethynyl group onto various molecular scaffolds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings. A key aspect of its synthetic value lies in its chemoselectivity—the ability to react preferentially with one functional group in the presence of others. This high degree of selectivity is crucial in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, as it often obviates the need for cumbersome protection-deprotection strategies, leading to more efficient and atom-economical synthetic routes.
These application notes provide a detailed overview of the chemoselective reactivity of this compound with substrates bearing multiple reactive sites. We will explore its preferential reactivity towards different organic halides and other electrophilic centers, supported by quantitative data from the literature. Detailed experimental protocols for key transformations are also provided to enable the practical application of these selective couplings in a research setting.
Principles of Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The chemoselectivity of this compound in Stille and Sonogashira reactions is primarily governed by the relative rates of the oxidative addition step in the palladium catalytic cycle.[1] The general reactivity of organic electrophiles in this step follows the order of bond dissociation energies: C-I < C-Br < C-OTf < C-Cl.[2][3] This trend dictates that a palladium(0) catalyst will preferentially react with a carbon-iodine bond over a carbon-bromine bond, and so on.
This inherent difference in reactivity allows for the selective functionalization of polyhalogenated substrates or molecules containing a combination of halides and other electrophilic groups like triflates. By carefully controlling the reaction conditions, such as the choice of catalyst, ligands, solvent, and temperature, it is possible to achieve highly selective alkynylation at the most reactive site.
Chemoselectivity with Dihaloarenes
A common scenario where the chemoselectivity of this compound is exploited is in the reaction with dihaloarenes. The significant difference in reactivity between aryl iodides and aryl bromides allows for selective monoalkynylation at the iodine-bearing carbon.
Data Presentation: Selective Alkynylation of Dihaloarenes
| Entry | Dihaloarene Substrate | Stannane Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | This compound | Pd(PPh₃)₄ | Toluene | 80 | 1-Bromo-4-(ethynyl)benzene | >95 (selective) | General Trend |
| 2 | 1-Chloro-4-iodobenzene | This compound | Pd(PPh₃)₄ | Dioxane | 90 | 1-Chloro-4-(ethynyl)benzene | High (selective) | General Trend |
| 3 | 2,5-Dibromopyridine | This compound | Pd₂(dba)₃ / P(t-Bu)₃ | THF | 60 | 2-Bromo-5-(ethynyl)pyridine | Selective at C5 | Electronic Effects |
Note: The yields and conditions in this table are representative and based on established reactivity principles. Specific yields can vary based on the exact substrate and optimized conditions.
Experimental Protocol: Selective Monoalkynylation of 1-Bromo-4-iodobenzene
This protocol describes a typical procedure for the chemoselective Stille coupling of this compound with 1-bromo-4-iodobenzene.
Materials:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
This compound (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add 1-bromo-4-iodobenzene and Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
To the stirred solution, add this compound dropwise via syringe.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be directly purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-bromo-4-(ethynyl)benzene. Alternatively, an aqueous workup with potassium fluoride solution can be performed to remove the tin byproducts prior to chromatography.
Chemoselectivity with Halides vs. Triflates
Aryl triflates (OTf) are another important class of electrophiles used in palladium-catalyzed cross-coupling reactions. Their reactivity generally lies between that of aryl bromides and aryl chlorides.[3] This allows for the selective coupling of this compound at a more reactive halide center in the presence of a triflate group.
Data Presentation: Selective Coupling of Halides in the Presence of Triflates
| Entry | Substrate | Stannane Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | 4-Bromophenyl trifluoromethanesulfonate | This compound | PdCl₂(PPh₃)₂ / LiCl | Dioxane | 80 | 4-(Ethynyl)phenyl trifluoromethanesulfonate | High (selective at C-Br) | General Trend |
| 2 | 4-Iodophenyl trifluoromethanesulfonate | This compound | Pd(PPh₃)₄ | THF | 60 | 4-(Ethynyl)phenyl trifluoromethanesulfonate | High (selective at C-I) | General Trend |
Note: The yields and conditions in this table are representative and based on established reactivity principles. Specific yields can vary based on the exact substrate and optimized conditions.
Experimental Protocol: Selective Alkynylation of 4-Bromophenyl Trifluoromethanesulfonate
This protocol outlines a general procedure for the chemoselective Stille coupling of this compound with 4-bromophenyl trifluoromethanesulfonate.
Materials:
-
4-Bromophenyl trifluoromethanesulfonate (1.0 equiv)
-
This compound (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Lithium chloride (LiCl) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromophenyl trifluoromethanesulfonate, PdCl₂(PPh₃)₂, and LiCl.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(ethynyl)phenyl trifluoromethanesulfonate.
Chemoselectivity with Other Functional Groups
This compound generally exhibits high chemoselectivity for palladium-catalyzed cross-coupling with aryl/vinyl halides and triflates over other common functional groups such as ketones, esters, and aldehydes under standard Stille or Sonogashira conditions. These carbonyl-containing groups are typically unreactive towards the palladium(0) catalysts used in these coupling reactions, allowing for the selective alkynylation of halo-substituted carbonyl compounds.
Data Presentation: Selectivity in the Presence of Carbonyl Groups
| Entry | Substrate | Reaction Type | Catalyst / Ligand | Product | Selectivity |
| 1 | 4-Iodobenzaldehyde | Stille Coupling | Pd(PPh₃)₄ | 4-Ethynylbenzaldehyde | High for C-I coupling |
| 2 | Methyl 4-bromobenzoate | Stille Coupling | PdCl₂(PPh₃)₂ | Methyl 4-ethynylbenzoate | High for C-Br coupling |
| 3 | 4'-Bromoacetophenone | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 4'-Ethynylacetophenone | High for C-Br coupling |
Note: This table illustrates the general principle of high chemoselectivity for C-X bonds over carbonyl groups.
Visualization of Reaction Pathways and Workflows
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow for Chemoselective Stille Coupling
Caption: General workflow for a chemoselective Stille coupling experiment.
Conclusion
This compound is a powerful reagent for the introduction of terminal alkyne functionalities with a high degree of chemoselectivity. By leveraging the inherent reactivity differences of various electrophilic sites, particularly organic halides and triflates, selective transformations can be achieved on molecules with multiple reactive centers. The provided application notes and protocols serve as a guide for researchers to design and execute these selective coupling reactions, facilitating the efficient synthesis of complex and valuable molecules. Careful optimization of reaction conditions remains paramount to achieving the desired selectivity and yield for any specific substrate.
References
Troubleshooting & Optimization
Technical Support Center: Removal of Tributyltin Byproducts from Stille Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of toxic organotin byproducts following Stille cross-coupling reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | - Insufficient Stirring/Contact Time: Inadequate mixing between the organic and aqueous layers prevents complete reaction of the tin byproducts with potassium fluoride.[1] - Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface, trapping the product or preventing efficient separation.[1][2] - Incorrect pH: The efficiency of tributyltin fluoride precipitation can be pH-dependent.[2] - Incomplete Conversion of All Tin Species: Not all organotin byproducts react readily with KF. For instance, hexabutylditin (Bu₃SnSnBu₃) or tributyltin hydride (Bu₃SnH) may require conversion to a halide first.[1] | - Ensure vigorous stirring of the biphasic mixture for at least one hour to facilitate complete precipitation.[3] - Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF precipitate.[1][2] - Adjust the pH of the aqueous solution to optimize precipitation. - Pre-treat the reaction mixture with iodine (I₂) to convert unreacted tin hydrides and ditins to tin halides, which are more easily removed by a subsequent KF wash.[1][2] |
| Product Loss During Workup | - Adsorption onto Precipitate or Filter Aid: The desired product may adsorb onto the precipitated tin fluoride or the Celite used for filtration.[1] | - After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[1] |
| Low Yield After Chromatography | - Product Instability on Silica Gel: The product may be unstable on standard silica gel. - Irreversible Binding to Stationary Phase: The product may bind irreversibly to the silica gel.[1] | - Deactivate the silica gel by using an eluent containing 2-5% triethylamine.[1][4][5] - Consider using a less acidic stationary phase, such as basic alumina.[1] |
| Difficulty Purifying Solid Products | - Co-precipitation of Tin Impurities: Organotin residues may co-precipitate with the solid product. | - Slurry the crude solid product in a suitable solvent like methyl tert-butyl ether (MTBE), filter, and then recrystallize to significantly reduce tin contamination.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts in a Stille reaction?
A1: The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane starting materials.[1][2] These compounds are toxic and their removal is crucial, especially for applications in drug discovery and materials science where purity to the parts-per-million (ppm) level is often required.[1][3]
Q2: My aqueous potassium fluoride (KF) wash was ineffective. What went wrong?
A2: Several factors can lead to incomplete removal of tin residues with a KF wash. Insufficiently vigorous shaking or stirring can prevent the complete reaction between the organotin compounds and the aqueous KF.[1][2] Additionally, a solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, hindering efficient separation.[1][2] In such cases, filtering the entire mixture through Celite is recommended.[1][2]
Q3: Are there alternatives to the aqueous KF wash for removing tributyltin byproducts?
A3: Yes, several alternative methods exist:
-
Chromatographic Methods: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent is a quick and effective method.[2][4][5] Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[2][3] Basic alumina can also be used as the stationary phase.[4]
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the organotin compounds.[2]
-
Chemical Conversion: Treating the reaction mixture with reagents like iodine (I₂) converts unreacted tin species to tin halides, which are more readily removed by a subsequent KF wash.[2]
Q4: How can I minimize the formation of organotin byproducts from the start?
A4: While complete prevention is difficult, using polymer-supported or fluorous-tagged organotin reagents can simplify the removal process to a simple filtration step.[2]
Q5: What is the best way to clean glassware contaminated with organotin compounds?
A5: To decontaminate glassware, it is recommended to soak all items that came into contact with organotin compounds, including stir bars, in bleach overnight.[6] This oxidizes the organotin species to less harmful tin oxides.[6] After soaking, the glassware can be washed as usual.[6] Other oxidizing agents like 20% nitric acid baths or aqua regia can also be used.[6]
Data on Removal Efficiency
| Method | Stationary/Reagent | Tin Residue Level |
| Chromatography | 10% w/w K₂CO₃ in Silica Gel | < 15 ppm[3] |
| Aqueous Wash & Chromatography | 1M KF solution followed by column chromatography | Not detectable by ICP analysis[7] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This protocol is a common method for removing tributyltin halides.
-
Dilution: Once the Stille reaction is complete, dilute the mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.[1]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF.[1][2] Shake the funnel vigorously for at least one minute during each wash.[1]
-
Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form at the interface.[1][2] If this occurs, filter the entire mixture through a pad of Celite.[1][2]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[2]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[2]
Caption: Workflow for organotin removal using aqueous KF wash.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
This method is highly effective at reducing tin residues to very low levels.
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[2]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[2]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the product from the immobilized organotin impurities.[2]
Caption: Workflow for organotin removal via chromatography.
Protocol 3: Flash Chromatography with Triethylamine-Treated Silica Gel
A rapid method for removing tributyltin byproducts.
-
Eluent Preparation: Prepare the chromatography eluent containing 2-5% triethylamine.[1][4][5]
-
Column Packing: Pack a flash chromatography column with silica gel, equilibrating with the triethylamine-containing eluent.
-
Sample Loading: Concentrate the crude reaction mixture and load it directly onto the column or pre-adsorb it onto a small amount of silica gel.[1]
-
Elution: Elute the column with the prepared eluent, collecting and analyzing fractions to isolate the purified product.[1]
Caption: Logic for purification via triethylamine-treated silica gel.
References
Technical Support Center: Quenching and Workup of Tributylstannylacetylene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective quenching and purification of reactions involving tributylstannylacetylene. The primary focus is on addressing common issues related to the removal of toxic organotin byproducts from reaction mixtures, particularly after Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and its byproducts?
A1: Organotin compounds, including this compound and its subsequent byproducts like tributyltin halides, are highly toxic.[1][2] They can be absorbed through the skin and are toxic upon ingestion or inhalation, potentially affecting the central nervous system and immune system.[1] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste containing tin residues requires specialized disposal procedures.[1]
Q2: What is the most common reaction where this compound is used, and what are the typical byproducts?
A2: this compound is most commonly used in Stille cross-coupling reactions to introduce an acetylene moiety.[2][3] The primary byproduct of this reaction is a tributyltin halide (e.g., Bu₃SnCl, Bu₃SnBr, Bu₃SnI), formed from the tin atom and the halide from the coupling partner.[3][4] Other potential byproducts include unreacted this compound and homocoupled products.[2][4]
Q3: What are the standard methods for quenching a Stille reaction involving this compound?
A3: Often, the "quench" in the context of a Stille reaction refers to the workup procedure designed to remove the tin byproducts. A common initial step after the reaction is deemed complete is to cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.[1][4] The main challenge is not stopping the reaction, but separating the product from the persistent tin residues.
Q4: How can I effectively remove tributyltin byproducts from my reaction mixture?
A4: Several methods are available for the removal of tributyltin byproducts. The choice of method often depends on the properties of the desired product. Common techniques include:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used method where the organic layer is washed with a 1M aqueous solution of KF.[4][5][6] This converts the tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[4][5][7]
-
Chromatography on Treated Silica Gel: The crude product can be purified by column chromatography using silica gel treated with a small amount of triethylamine (~2-5%) or by using a stationary phase of silica gel mixed with potassium carbonate (10% w/w).[3][4][8]
-
Acidic Extraction: Washing the organic layer with a dilute acid solution, such as 5% oxalic acid or dilute HCl, can help in extracting the tin compounds into the aqueous phase.[4]
-
Recrystallization: For solid products, recrystallization can be a very effective method for purification.[4]
Q5: I observe a white precipitate at the interface of the organic and aqueous layers during a KF wash. What is it and how should I handle it?
A5: The white precipitate is insoluble tributyltin fluoride (Bu₃SnF).[4][5] If this precipitate makes separation difficult or traps the product, the entire biphasic mixture can be filtered through a pad of Celite to remove the solid.[4][5] The layers in the filtrate can then be separated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Tin Residues After KF Wash | - Insufficient KF solution used.- Inefficient mixing during the wash.- The pH of the aqueous solution may not be optimal.[4] | - Perform multiple washes with fresh 1M KF solution, shaking vigorously for at least a minute each time.[4][5]- If a precipitate forms, filter the mixture through Celite.[4][5]- Consider an alternative removal method, such as chromatography on triethylamine-treated silica.[3][4] |
| Formation of an Emulsion During Workup | - The presence of both polar and nonpolar components can lead to emulsion formation, especially when using solvents like THF or dioxane. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.- In some cases, removing the reaction solvent by rotary evaporation before the aqueous workup can prevent emulsion formation. |
| Low Product Yield After Purification | - Product may be trapped in the precipitated tributyltin fluoride during KF wash.- The product might be co-eluting with tin byproducts during chromatography.- The product may be sensitive to the acidic or basic conditions of the workup. | - Ensure thorough washing of the filtered Bu₃SnF precipitate with the organic solvent to recover any trapped product.- For chromatography, use silica gel treated with triethylamine or potassium carbonate to effectively retain tin compounds.[4][8]- If the product is acid-sensitive, avoid acidic washes. If it is base-sensitive, be cautious with methods using triethylamine or potassium carbonate. |
| Significant Homocoupling of this compound | - The palladium catalyst might be suboptimal, or a Pd(II) precatalyst is used, which can promote homocoupling.[2][9]- The reaction temperature may be too high.[1] | - Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][9]- Employ bulky, electron-rich phosphine ligands to favor the desired cross-coupling.[9]- Consider lowering the reaction temperature.[1]- The addition of copper(I) iodide (CuI) as a co-catalyst can sometimes suppress homocoupling by accelerating the cross-coupling reaction.[1][9] |
Experimental Protocols
Protocol 1: Removal of Tributyltin Byproducts using Aqueous Potassium Fluoride (KF)
-
Reaction Completion and Dilution: Once the reaction is complete (monitored by TLC, LC-MS, etc.), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1][4]
-
Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or saturated aqueous ammonium chloride to remove highly polar impurities.[4]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Shake the separatory funnel vigorously for at least one minute for each wash.[4][5][6]
-
Precipitate Formation and Removal: A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface. If this occurs, filter the entire mixture through a pad of Celite.[4][5]
-
Final Washes and Drying: Return the organic layer (or the filtrate) to the separatory funnel and wash with brine. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified if necessary.[4]
Protocol 2: Removal of Tributyltin Byproducts using Chromatography
-
Reaction Completion and Concentration: After the reaction is complete, remove the solvent from the reaction mixture under reduced pressure. A preliminary aqueous workup is often not necessary.[4]
-
Preparation of Treated Silica Gel:
-
Triethylamine-Treated Silica: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine. Pack the chromatography column with this slurry.[3][4]
-
Potassium Carbonate/Silica Gel: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[4][8] This mixture can be dry-packed or used to prepare a slurry.
-
-
Chromatography: Dissolve the crude product in a minimal amount of the eluent and load it onto the prepared column. Elute with an appropriate solvent system to separate the product from the tin impurities, which will be retained on the column.
Data Presentation
| Method for Tributyltin Removal | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Good to excellent | Simple, inexpensive, and widely applicable. | Can form emulsions or precipitates that complicate separation.[4] May not be sufficient for achieving very low tin levels. |
| Chromatography on Triethylamine-Treated Silica | Excellent | Highly effective for removing tin byproducts to very low levels.[3][4] Quicker than stirring with aqueous KF.[5] | Requires chromatographic separation which may not be ideal for all scales. Triethylamine is basic and may not be compatible with sensitive products. |
| Chromatography on K₂CO₃/Silica Gel | Excellent | Can reduce organotin impurities to ~15 ppm.[8] The stationary phase is stable for months.[8] | Requires column chromatography. The basic nature of potassium carbonate might be detrimental to some products. |
| Acidic Wash (e.g., Oxalic Acid) | Moderate to Good | Can be effective for certain substrates.[4] | The acidic conditions can be too harsh for acid-sensitive functional groups. |
| Recrystallization | Good to Excellent | Can be very effective for solid products, leading to high purity.[4] | Only applicable to solid compounds. May result in some loss of product in the mother liquor. |
Visualizations
Caption: Workflow for the removal of tributyltin byproducts using an aqueous KF wash.
Caption: Workflow for the removal of tributyltin byproducts via chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 8. sdlookchem.com [sdlookchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stille Coupling with Tributylstannylacetylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of tributylstannylacetylene during Stille coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Undesired homocoupling of this compound to form 1,4-bis(tributylstannyl)buta-1,3-diyne is a common side reaction in Stille coupling. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: Significant formation of the homocoupled diyne byproduct is observed.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for minimizing this compound homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a significant problem with this compound?
A1: Homocoupling is a common side reaction in Stille couplings, and alkynylstannanes like this compound are among the most reactive organostannanes.[1] This high reactivity can increase the rate of undesired side reactions. The homocoupling can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with a Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2]
Q2: How does the choice of palladium catalyst affect homocoupling?
A2: The oxidation state of the palladium catalyst is crucial. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can lead to homocoupling if the rate of reduction to the active Pd(0) species is slow, allowing the Pd(II) to react with two molecules of the organostannane.[2] It is often preferable to use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize this pathway.
Q3: What role do phosphine ligands play in preventing homocoupling?
A3: The ligand on the palladium catalyst significantly influences the relative rates of the desired cross-coupling versus the undesired homocoupling. Bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps of the cross-coupling catalytic cycle. This helps the desired reaction outcompete the homocoupling side reaction.
Q4: What is the function of copper(I) iodide (CuI) as an additive?
A4: The addition of catalytic or stoichiometric amounts of CuI can significantly accelerate the Stille coupling reaction. It is believed that CuI facilitates the transmetalation step, which is often the rate-determining step. By accelerating the desired cross-coupling pathway, CuI indirectly suppresses the competing homocoupling reaction.
Q5: When should I use lithium chloride (LiCl) as an additive?
A5: LiCl is particularly effective in polar aprotic solvents like DMF or NMP. It can increase the polarity of the reaction medium and facilitate the dissociation of the halide from the palladium intermediate. This can accelerate the transmetalation step, thereby favoring the desired cross-coupling over homocoupling.
Q6: Can oxygen in the reaction mixture promote homocoupling?
A6: Yes, the presence of oxygen is detrimental. It can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling of organostannane reagents.[3] Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.[3]
Data on Prevention of Homocoupling
While specific quantitative data for the homocoupling of this compound is dispersed throughout the literature and highly substrate-dependent, the following table summarizes the qualitative effects of various reaction parameters on minimizing this side reaction.
| Parameter | Recommended Condition | Expected Effect on Homocoupling | Rationale |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Decrease | Avoids the reaction of Pd(II) with two stannane molecules.[2] |
| Ligand | Bulky, electron-rich (e.g., P(t-Bu)₃, PCy₃) | Decrease | Accelerates reductive elimination of the cross-coupled product. |
| Additive | CuI (10-20 mol%) | Decrease | Accelerates the rate-limiting transmetalation step. |
| Additive | LiCl (2-3 equivalents in polar solvents) | Decrease | Facilitates halide dissociation and accelerates transmetalation.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Decrease | Prevents oxidation of the Pd(0) catalyst and oxidative homocoupling.[3] |
| Solvent | Degassed | Decrease | Removes dissolved oxygen which can promote homocoupling.[3] |
| Temperature | As low as feasible for the desired reaction | Decrease | Higher temperatures can sometimes favor side reactions. |
Experimental Protocols
Protocol for Minimizing Homocoupling in the Stille Coupling of this compound with an Aryl Halide
This protocol is adapted from established procedures known to minimize side reactions in Stille couplings.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with an appropriate phosphine ligand (4-10 mol%)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried or oven-dried Schlenk flask, add the aryl halide, the palladium catalyst, and CuI.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes.
-
Addition of Stannane: Add the this compound via syringe to the stirred reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-100 °C, depending on the reactivity of the aryl halide) and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of KF (to remove tin byproducts) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for Stille coupling with this compound.
References
Technical Support Center: Purification of Tributylstannylacetylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tributylstannylacetylene from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Column Chromatography | Product Decomposition on Silica Gel: this compound can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other degradation pathways.[1][2] | Use Deactivated Silica Gel: Flush the silica gel column with a solvent mixture containing 1-3% triethylamine before loading the crude product. This neutralizes the acidic sites on the silica.[3][4] Alternative Stationary Phase: Consider using neutral or basic alumina, or a specialized stationary phase like KF-silica or K2CO3-silica, which can also aid in the removal of tin byproducts.[5][6][7] |
| Product is Highly Nonpolar: The product may be eluting very quickly with the solvent front, co-eluting with nonpolar impurities. | Adjust Solvent Polarity: Use a less polar eluent system, such as pure hexanes or a low percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. Perform thorough TLC analysis to determine the optimal solvent system where the product has an Rf value between 0.2 and 0.4.[8][9] | |
| Product Streaking or Tailing on the Column: This can be due to overloading the column or interactions with the stationary phase. | Proper Loading Technique: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column in a concentrated band.[10] Reduce Sample Load: Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). | |
| Persistent Tin Impurities in the Final Product | Incomplete Removal of Tributyltin Halides: Tributyltin chloride or bromide are common byproducts and can be difficult to separate from the desired product due to similar polarities.[6] | Aqueous KF Wash: Before chromatographic purification, wash the organic extract of the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tributyltin halides as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[11] KF/Silica or K2CO3/Silica Chromatography: Use a stationary phase composed of a mixture of KF or K2CO3 with silica gel. This is highly effective at capturing tin-containing impurities.[5][7][12] |
| Presence of Bis(tributylstannyl)acetylene: This is a common byproduct, especially if excess tin reagent is used or if there are issues with the stoichiometry of the reaction. | Fractional Vacuum Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can separate this compound from the higher-boiling bis-stannylated byproduct.[13] Careful Flash Chromatography: With an optimized solvent system, it may be possible to separate the two compounds by flash chromatography. Monitor fractions carefully by TLC or GC-MS. | |
| Product Degradation During Distillation | High Temperature: this compound may be thermally sensitive and can decompose at elevated temperatures. | Vacuum Distillation: Perform the distillation under high vacuum to lower the boiling point of the product and minimize thermal stress.[13] Short Path Distillation: For small quantities, a Kugelrohr apparatus can be used to minimize the residence time at high temperatures. |
| Presence of Acidic Impurities: Trace amounts of acid can catalyze decomposition at high temperatures. | Neutralize Before Distillation: Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and dry thoroughly before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically unreacted starting materials such as tributyltin chloride, and byproducts like bis(tributylstannyl)acetylene and hexabutyldistannoxane. The latter forms from the reaction of tributyltin species with water or oxygen.
Q2: How can I effectively remove tributyltin chloride before column chromatography?
A2: The most common and effective method is to wash the crude reaction mixture (dissolved in an organic solvent like diethyl ether or hexanes) with a saturated aqueous solution of potassium fluoride (KF). This converts the tributyltin chloride into insoluble tributyltin fluoride, which can be removed by filtration.
Q3: Is it possible to purify this compound without using column chromatography?
A3: Yes, vacuum distillation is a viable method for purifying this compound, provided that the boiling points of the product and impurities are sufficiently different and the product is thermally stable under the distillation conditions.
Q4: My product appears to be degrading on the TLC plate. What does this indicate?
A4: Degradation on a silica gel TLC plate suggests that your compound is sensitive to the acidic nature of the silica.[1] This is a strong indication that you should use a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like alumina for column chromatography.
Q5: What is the best way to store purified this compound?
A5: this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to prevent degradation. It is also advisable to store it in a tightly sealed container to protect it from moisture and air.
Data Presentation
Comparison of Purification Methods for this compound
| Purification Method | Typical Yield | Achievable Purity | Key Advantages | Potential Drawbacks |
| Fractional Vacuum Distillation | 31-35% (for synthesis and purification) | >95% | Good for large scales; can effectively remove non-volatile impurities. | Requires thermal stability of the compound; may not separate compounds with close boiling points. |
| Flash Chromatography (Standard Silica Gel) | Variable (can be high if optimized) | >98% | Good separation of compounds with different polarities. | Potential for product degradation on acidic silica; may not effectively remove all tin byproducts. |
| Flash Chromatography (KF/Silica Gel) | Good to High | >99% | Excellent removal of organotin impurities.[12] | Requires preparation of the mixed stationary phase. |
| Flash Chromatography (K2CO3/Silica Gel) | Good to High | >99% | Highly effective for removing organotin residues to ppm levels.[5][7] | Requires preparation of the mixed stationary phase. |
| Aqueous KF Wash followed by Filtration | High | Variable (removes tin halides) | Simple and effective for removing tributyltin halides.[11] | Does not remove other organic impurities. |
Yields are highly dependent on the success of the preceding reaction and the specific conditions of the purification.
Experimental Protocols
Detailed Methodology for Flash Chromatography on Deactivated Silica Gel
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1-2 cm).
-
Dry pack the column with silica gel (230-400 mesh) to the desired height.
-
Gently tap the column to ensure even packing.
-
-
Deactivation of Silica Gel:
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Prepare a solution of the initial eluent (e.g., hexanes) containing 2% triethylamine.
-
Carefully add the deactivating solvent to the top of the column and gently apply pressure to flush the column with at least two column volumes of this mixture.
-
Follow with two column volumes of the initial eluent without triethylamine to remove the excess base.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.
-
Allow the solvent to absorb into the silica gel until the top of the bed is just dry.
-
Carefully add a thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Detailed Methodology for Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quenching and Extraction:
-
After the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, hexanes, or ethyl acetate).
-
Separate the organic layer.
-
-
KF Wash:
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride. Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride should form.
-
Allow the layers to separate. The precipitate may form an emulsion at the interface.
-
-
Filtration:
-
Filter the entire mixture (both organic and aqueous layers with the precipitate) through a pad of Celite or diatomaceous earth to remove the insoluble tributyltin fluoride.
-
Rinse the separatory funnel and the Celite pad with a small amount of the organic solvent used for extraction.
-
-
Final Workup:
-
Return the filtrate to the separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
The resulting crude product is now ready for further purification by distillation or chromatography.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Formation of common impurities during synthesis.
References
- 1. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. biotage.com [biotage.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Tributylstannylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions involving tributylstannylacetylene. The information is designed to help you diagnose and resolve catalyst deactivation, optimize reaction conditions, and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Stille coupling reaction with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?
Several factors can contribute to the deactivation of your palladium catalyst in the presence of this compound. The most common culprits include:
-
Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation or other degradation pathways, which can destabilize the palladium center.
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Impurities in this compound: The presence of impurities such as tributyltin oxide or tributyltin chloride can interfere with the catalytic cycle.
-
Homocoupling of the Organostannane: A common side reaction is the homocoupling of this compound, which consumes the reagent and can lead to the formation of catalyst-inhibiting byproducts.[1]
Troubleshooting Steps:
-
Visual Inspection: Observe the reaction mixture for the formation of a black precipitate, a tell-tale sign of palladium black formation.
-
Reagent Purity Check: Analyze your this compound for the presence of common tin-containing impurities.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a more robust ligand can often mitigate catalyst agglomeration and degradation.
2. I suspect my this compound reagent is impure. How can I purify it?
Impurities in this compound, such as tributyltin oxide, can be detrimental to catalyst performance. Purification can be achieved through fractional distillation.
Experimental Protocol: Fractional Distillation of this compound
Objective: To remove non-volatile impurities, primarily tributyltin oxide, from this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum source and gauge (for vacuum distillation)
-
Inert gas (e.g., Argon or Nitrogen) supply
Procedure:
-
Setup: Assemble the fractional distillation apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the impure this compound. Add a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle. The temperature should be carefully controlled to achieve a slow and steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (Boiling point data for this compound should be consulted from a reliable source). Discard any initial lower-boiling fractions and leave the higher-boiling residue (containing tributyltin oxide) in the distilling flask.
-
Storage: Store the purified this compound under an inert atmosphere and in a cool, dark place to prevent degradation.
3. My palladium catalyst has turned black and appears to be inactive. Can it be reactivated?
In some cases, deactivated palladium catalysts, particularly those that have agglomerated into palladium black, can be reactivated. One common method involves oxidative addition followed by reduction. For palladium on carbon (Pd/C) catalysts, a wash with a basic solution followed by an acid wash and reduction can be effective.
Experimental Protocol: Reactivation of Deactivated Palladium on Carbon (Pd/C)
Objective: To regenerate the catalytic activity of a deactivated Pd/C catalyst.
Materials:
-
Deactivated Pd/C catalyst
-
10% Sodium hydroxide (NaOH) solution
-
30% Nitric acid (HNO₃) solution
-
Deionized water
-
Ammonia solution (e.g., 0.1 M)
-
Formaldehyde solution
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Base Wash: Wash the deactivated Pd/C catalyst with a 10% NaOH solution at approximately 80°C. Follow this with washing with deionized water until the washings are neutral.[2]
-
Acid Treatment: Suspend the washed catalyst in a 30% HNO₃ solution and heat to boiling for about 2 hours.[2]
-
Neutralization: After cooling, wash the catalyst with deionized water until the washings are neutral.
-
Ammonia Treatment: Suspend the dried catalyst in deionized water and slowly add ammonia solution until the concentration reaches approximately 0.1 M. Stir the suspension for 2 hours.
-
Reduction: Add a reducing agent, such as formaldehyde, to the suspension to reduce the palladium back to its active Pd(0) state.
-
Final Washing and Drying: Wash the reactivated catalyst thoroughly with deionized water and then dry it under vacuum.
4. How does the choice of ligand affect catalyst stability and performance in Stille coupling with this compound?
The choice of ligand is critical in Stille coupling reactions. The ligand stabilizes the palladium center, influences its reactivity, and can prevent deactivation pathways like agglomeration. For Stille reactions involving aryl chlorides and bromides, bulky, electron-rich phosphine ligands have been shown to be particularly effective.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to catalyst performance and reaction conditions. Please note that specific results can vary depending on the exact substrates, solvent, temperature, and other experimental parameters.
Table 1: Comparison of Palladium Catalysts and Ligands in Stille Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | - | 1-5 | Toluene | 80-110 | 70-95 | Up to 95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Dioxane | 80-100 | 85-98 | Up to 98 |
| PdCl₂(PPh₃)₂ | - | 2-5 | DMF | 60-100 | 65-90 | Up to 45 |
| Pd(OAc)₂ | SPhos | 1-3 | Toluene | 100 | >90 | >90 |
Note: This data is compiled from various literature sources and represents typical ranges. Actual results may vary.
Table 2: Effect of Additives on Stille Coupling with this compound
| Additive | Molar Equivalents | Effect on Reaction |
| CuI | 0.1 - 0.2 | Can accelerate the transmetalation step, leading to higher reaction rates. |
| LiCl | 1.0 - 3.0 | Can promote the oxidative addition step and improve yields, particularly with less reactive electrophiles. |
| CsF | 2.0 | Can activate the organostannane, potentially increasing the rate of transmetalation. |
Visualizing Deactivation and Troubleshooting
Diagram 1: Key Steps in the Stille Catalytic Cycle and Common Deactivation Pathways
Caption: The Stille catalytic cycle and common deactivation pathways.
Diagram 2: Troubleshooting Workflow for a Failed Stille Reaction
Caption: A logical workflow for troubleshooting a failed Stille reaction.
References
Technical Support Center: Tributylstannylacetylene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent on the reaction rate of tributylstannylacetylene, particularly in the context of Stille cross-coupling reactions.
Troubleshooting Guides
Q1: My Stille coupling reaction with this compound is sluggish or not proceeding to completion. Could the solvent be the issue?
A: Yes, solvent choice is critical and can significantly impact the reaction rate. Stille coupling reactions often proceed faster in polar aprotic solvents.[1] These solvents can stabilize the charged intermediates that form during the catalytic cycle, thereby accelerating the reaction.[1]
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a nonpolar solvent such as toluene or THF and experiencing slow reaction rates, consider switching to a polar aprotic solvent like DMF, NMP, or DMSO.[1]
-
Additive Inclusion: The addition of lithium chloride (LiCl) can enhance the reaction rate, especially in less polar solvents like THF.[2] LiCl can help to stabilize intermediates and increase the polarity of the solvent.[2]
-
Co-catalyst: The use of a copper(I) co-catalyst, such as CuI, can dramatically increase the reaction rate, sometimes by a factor of more than 1000.[3] This is particularly effective in polar solvents.[3]
-
Q2: I am observing significant homocoupling of my this compound reagent. How can I minimize this side reaction?
A: Homocoupling is a common side reaction in Stille couplings where the organostannane reagent couples with itself.[3]
-
Troubleshooting Steps:
-
Solvent and Temperature: While solvent has a primary effect on the main reaction rate, reaction conditions can also influence side reactions. Ensure your reaction temperature is appropriate; sometimes lowering the temperature can reduce the rate of side reactions more than the desired reaction.
-
Reagent Stoichiometry: Using a slight excess of the electrophile (e.g., aryl halide) relative to the this compound can sometimes minimize homocoupling.
-
Catalyst Choice: The choice of palladium catalyst and ligands can also influence the extent of homocoupling. Consider screening different palladium sources and phosphine ligands.
-
Q3: After my reaction, I am having difficulty removing the tin byproducts. Does the solvent choice affect this?
A: While the solvent's primary role is in the reaction kinetics, your workup procedure for removing tin byproducts is crucial.
-
Troubleshooting Steps:
-
Aqueous KF Wash: A common method for removing tributyltin byproducts is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF). This forms insoluble tributyltin fluoride, which can be removed by filtration.
-
Chromatography: Filtering the crude reaction mixture through a plug of silica gel treated with triethylamine (e.g., 2-5% in the eluent) can effectively remove organotin residues.[4]
-
For Solid Products: If your product is a solid, recrystallization can be a highly effective method for removing tin impurities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general trend for the effect of solvent polarity on the Stille coupling reaction rate of this compound?
A: Generally, the rate of Stille coupling reactions increases with the polarity of the solvent. Polar aprotic solvents are particularly effective at accelerating the reaction by stabilizing charged intermediates in the catalytic cycle.[1]
Q2: Which solvents are recommended for Stille coupling reactions involving this compound?
A: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are commonly recommended and often lead to faster reaction rates.[1][5] Nonpolar solvents like toluene and tetrahydrofuran (THF) can also be used, but the reactions may be slower.[1]
Q3: Are there any additives that can improve the reaction rate in less polar solvents?
A: Yes, the addition of salts like lithium chloride (LiCl) can significantly accelerate the reaction rate in solvents like THF.[2] Copper(I) salts are also known to be powerful rate enhancers.[2][3]
Q4: How do I choose the optimal solvent for my specific substrates?
A: The optimal solvent is often substrate-dependent. It is highly recommended to perform a small-scale screen of different solvents to determine the best conditions for your particular reaction.
Data Presentation
The following table provides illustrative data based on general trends observed for Stille coupling reactions to demonstrate the potential impact of solvent choice on reaction time and yield. Note that these are representative values and actual results will vary depending on the specific substrates, catalyst, and reaction conditions.
| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Representative Reaction Time (h) | Representative Yield (%) |
| Toluene | 2.4 | Nonpolar | 24 | 65 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 18 | 75 |
| Acetone | 21 | Polar Aprotic | 12 | 85 |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | 6 | 95 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 4 | 98 |
Experimental Protocols
Protocol for a Kinetic Study of the Solvent Effect on the Stille Coupling of this compound with an Aryl Iodide
This protocol outlines a general procedure for comparing the reaction rates of a Stille coupling in different solvents.
1. Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvents (e.g., Toluene, THF, DMF, DMSO)
-
Internal standard (e.g., dodecane, non-reactive at reaction conditions)
-
Reaction vials/flasks
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) equipment
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl iodide and the internal standard in a suitable volatile solvent.
-
Prepare a stock solution of this compound.
-
-
Reaction Setup:
-
In a series of identical reaction vials, add the palladium catalyst.
-
To each vial, add the same volume of one of the anhydrous solvents to be tested.
-
Add a precise volume of the aryl iodide/internal standard stock solution to each vial.
-
Place the vials in a pre-heated reaction block or oil bath at a constant temperature (e.g., 80 °C).
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, add a precise volume of the this compound stock solution to each vial simultaneously (or with carefully recorded time intervals).
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction vial.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of saturated aqueous KF solution and an extraction solvent like diethyl ether).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC.
-
Determine the concentration of the starting material (aryl iodide) and the product by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the reactant or product versus time for each solvent.
-
Calculate the initial reaction rate for each solvent from the slope of the concentration vs. time plot at the initial time points.
-
Mandatory Visualization
Caption: Logical relationship of solvent polarity on reaction rate.
Caption: Workflow for studying solvent effects on reaction rate.
References
Stabilizing tributylstannylacetylene against degradation during reaction
Welcome to the technical support center for the handling and use of tributylstannylacetylene in organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the stability of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What are the common causes related to reagent stability?
A1: Low yields in reactions involving this compound can often be attributed to the degradation of the reagent. The primary degradation pathways include:
-
Protodestannylation: This is a common side reaction where a proton source cleaves the carbon-tin bond, resulting in the formation of acetylene and a tributyltin byproduct. Trace amounts of water or acidic impurities in the reaction mixture can facilitate this process.
-
Oxidation: While organostannanes are generally stable to air, prolonged exposure or the presence of oxidizing agents can lead to the degradation of this compound.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. The exact decomposition products can vary depending on the reaction conditions.
-
Homocoupling: A common side reaction in Stille couplings is the dimerization of the organostannane reagent.
Q2: How can I minimize the risk of protodestannylation?
A2: To minimize protodestannylation, it is crucial to work under anhydrous and inert conditions.
-
Solvent and Reagent Purity: Ensure that all solvents and reagents are rigorously dried and degassed before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.
-
Acid Scavengers: In cases where acidic byproducts may form during the reaction, the addition of a non-nucleophilic base can be beneficial.
Q3: What are the best practices for handling and storing this compound to prevent degradation?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at a low temperature (refrigerated or frozen) to minimize thermal decomposition.
-
Handling: Handle the reagent in a well-ventilated fume hood, and minimize its exposure to air and moisture. Use dry, inert gas-flushed syringes and glassware for transfers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield, starting material consumed | Degradation of this compound | - Ensure rigorous exclusion of air and moisture. - Use freshly purified this compound. - Add a stabilizer or co-catalyst (see below). |
| Formation of acetylene gas detected | Protodestannylation | - Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere. - Consider adding a non-nucleophilic base if acidic species are present. |
| Presence of significant homocoupled byproduct (1,4-bis(tributylstannyl)buta-1,3-diyne) | Homocoupling side reaction | - Optimize the palladium catalyst and ligands. - Add a copper(I) co-catalyst. - Adjust the reaction temperature and concentration. |
| Reaction is sluggish or does not go to completion | Slow transmetalation step in Stille coupling | - Add a stoichiometric amount of copper(I) iodide (CuI). - Use a polar aprotic solvent to improve solubility and reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Stabilizing this compound in a Stille Coupling Reaction
-
Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use freshly distilled and degassed solvents. Ensure the organic halide and other reagents are free of moisture and acidic impurities.
-
Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas.
-
Addition of Reagents: To the reaction flask, add the palladium catalyst, ligand, and any solid reagents.
-
Addition of Stabilizer: If using a stabilizer, such as copper(I) iodide, add it to the reaction mixture at this stage.
-
Solvent Addition: Add the anhydrous, degassed solvent via a cannula or a dry syringe.
-
Addition of this compound: Add the this compound to the reaction mixture via a dry syringe.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Visualizations
Technical Support Center: Tributylstannylacetylene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions when using tributylstannylacetylene in cross-coupling reactions.
Troubleshooting Guide: Minimizing Common Side Reactions
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.
Question 1: My reaction is producing a significant amount of homocoupled diyne (Glaser coupling product). What are the primary causes and how can I prevent this?
Answer: Homocoupling of terminal alkynes is a common side reaction in copper-co-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2] This occurs when the copper acetylide intermediate undergoes oxidative dimerization, a process promoted by the presence of oxygen.[2][3]
Key Factors Promoting Homocoupling:
-
Presence of Oxygen: Rigorous exclusion of air is critical as oxygen facilitates the oxidative dimerization of copper acetylides.[2][3]
-
High Copper(I) Catalyst Loading: While necessary for the reaction, an excess of the copper(I) co-catalyst can accelerate the rate of homocoupling.[2]
-
Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the terminal alkyne has a greater opportunity to homocouple.[2]
Solutions:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).[2] Degassing the solvent and reagents prior to use is highly recommended.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these reactions may require different ligands or conditions to achieve high yields, they eliminate the primary pathway for Glaser coupling.[1]
-
Optimize Catalyst Loading: Reduce the amount of the copper(I) catalyst to the minimum effective concentration.
-
Use of Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can drastically reduce homocoupling.[3]
Question 2: I am observing significant protodestannylation of my this compound. How can I minimize this side reaction?
Answer: Protodestannylation is the cleavage of the carbon-tin bond and its replacement with a proton. This can be a significant issue, especially in the presence of acidic protons or moisture.
Potential Causes:
-
Acidic Impurities: Traces of acid in the reagents or solvent can lead to protodestannylation.
-
Moisture: Water can act as a proton source.
-
Sub-optimal pH: Reaction conditions that are not sufficiently basic can favor this side reaction.
Solutions:
-
Reagent and Solvent Purity: Use freshly distilled and dried solvents and ensure all reagents are anhydrous.
-
Base Selection: Employ a non-nucleophilic base to neutralize any generated acid. The reaction medium must be basic to neutralize the hydrogen halide produced as a byproduct of the coupling reaction.[1]
-
Purification of Starting Material: If necessary, purify the this compound by distillation under reduced pressure to remove any acidic impurities.[4]
Question 3: My Stille coupling reaction is suffering from homocoupling of the organostannane reagent. What is the cause and how can it be addressed?
Answer: Homocoupling of the organostannane reagent to form a dimer is a known side reaction in Stille coupling.[5] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or a radical process involving the Pd(0) catalyst.[5]
Solutions:
-
Ligand Choice: The choice of ligand on the palladium catalyst can influence the rates of the desired catalytic cycle versus side reactions. Electron-rich and bulky phosphine ligands are often employed.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Reagent Stoichiometry: Using a slight excess of the organic halide relative to the organostannane can help to ensure the stannane is consumed by the desired cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing this compound to maintain its purity?
A1: this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a low temperature (e.g., 0°C) to prevent decomposition.[6] It is also sensitive to moisture and air. Organotin compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]
Q2: How can I effectively remove tributyltin byproducts from my final product?
A2: Tributyltin halides, the common byproducts, are often difficult to separate from the desired product due to their low polarity. Several methods can be employed for their removal:
-
Fluoride Treatment: In many cases, adding an aqueous solution of potassium fluoride to an ethereal solution of the product will precipitate insoluble tributyltin fluoride, which can be removed by filtration.[6]
-
Chromatography: While challenging, chromatography on silica gel can be effective. Sometimes, treatment with a fluoride source like pyridinium hydrofluoride can simplify the subsequent chromatography.[6]
-
Distillation: If the product is volatile, vacuum distillation can be an effective purification method.
Q3: Can the choice of palladium catalyst and ligands affect the prevalence of side reactions?
A3: Absolutely. The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the ancillary ligands is crucial for a successful reaction.[7][8] Ligands can influence the reactivity and stability of the catalytic species, thereby affecting the rates of desired reactions versus side reactions like homocoupling. For instance, in some Sonogashira reactions, specific phosphine ligands are required to achieve high yields and minimize byproducts.[9]
Quantitative Data on Reaction Optimization
The following table summarizes the effect of different reaction conditions on the yield of a representative Sonogashira coupling reaction, highlighting the minimization of the homocoupled byproduct.
| Entry | Catalyst System | Base | Atmosphere | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Product (%) |
| 1 | Pd(PPh₃)₄ / CuI | Et₃N | Air | 45% | 35% |
| 2 | Pd(PPh₃)₄ / CuI | Et₃N | Nitrogen | 85% | <5% |
| 3 | Pd(PPh₃)₄ | Et₃N | Nitrogen | 70% | Not Observed |
| 4 | Pd(PPh₃)₄ / CuI | Et₃N | N₂ + H₂ (dilute) | 94% | ~2%[3] |
Data is representative and actual yields may vary depending on the specific substrates and reaction scale.
Detailed Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to minimize the formation of the homocoupled diyne by excluding the copper co-catalyst.[2]
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[2]
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. To remove tin byproducts, dissolve the residue in diethyl ether and treat with an aqueous solution of potassium fluoride. Stir vigorously for 1 hour, then filter to remove the precipitated tributyltin fluoride. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Stille Coupling with this compound
This is a general procedure for the Stille coupling reaction.[10]
-
Preparation: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).
-
Inert Atmosphere: Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Solvent and Catalyst Addition: Add freshly distilled and degassed toluene (10 mL) via syringe. Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), under a positive flow of argon.
-
Reaction: Seal the Schlenk tube and stir the reaction mixture at 90-110 °C for 12-16 hours.[10]
-
Workup: After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purification: Isolate the product by silica column chromatography.[10]
Visualizations
Caption: Workflow for minimizing side reactions in cross-coupling.
Caption: Troubleshooting common issues with this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. This compound | 994-89-8 [chemicalbook.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Stille Coupling with Tributylstannylacetylene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize ligand choice for the Stille coupling of tributylstannylacetylene with various organic electrophiles.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction shows low to no conversion. What are the primary factors to investigate?
A1: When encountering low or no product formation, systematically evaluate the following components:
-
Catalyst System: The choice of palladium precursor and ligand is critical. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction. The ligand must stabilize the Pd(0) center without hindering the catalytic cycle.
-
Ligand Choice: For alkynylstannanes, traditional ligands like triphenylphosphine (PPh₃) are a common starting point. However, for challenging substrates, more electron-rich and bulky ligands may be necessary to promote the catalytic cycle.
-
Reaction Conditions: Stille couplings are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and with properly degassed solvents.
-
Reagent Quality: Verify the purity of your this compound and the organic electrophile. Organostannanes can degrade over time, and impurities can poison the catalyst.
**Q2: I am observing significant homocoupling of my
Validation & Comparative
A Comparative Guide to Tributylstannylacetylene and (Trimethylsilyl)acetylene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acetylene moiety is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals, natural products, and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions are paramount. This guide provides an objective comparison of two common acetylene synthons: tributylstannylacetylene, primarily used in Stille coupling, and (trimethylsilyl)acetylene, predominantly used in Sonogashira and Hiyama-type couplings. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in reagent selection and reaction optimization.
At a Glance: Key Differences
| Feature | This compound | (Trimethylsilyl)acetylene |
| Primary Coupling Reaction | Stille Coupling | Sonogashira Coupling |
| Reactive Bond | C-Sn | C-H (after deprotection) or activated C-Si |
| Toxicity | High, neurotoxic, cumulative effects[1][2][3][4][5] | Lower, though standard precautions for volatile organic compounds are necessary[6] |
| Byproducts | Toxic organotin compounds, difficult to remove[2] | Benign silanols or volatile silyl halides |
| Stability | Can be purified by distillation[7][8] | Generally stable liquid, but can be explosive under certain oxidative conditions[6][9] |
| Handling | Requires extreme caution due to high toxicity[1] | Standard handling for a volatile liquid, though flammability is a concern[6] |
Performance in Cross-Coupling Reactions
The primary distinction between these two reagents lies in the type of cross-coupling reaction they participate in. This compound is a cornerstone of the Stille reaction, where the carbon-tin bond is reactive. In contrast, (trimethylsilyl)acetylene is most commonly employed in the Sonogashira reaction, where the terminal C-H bond reacts after in-situ or prior deprotection of the silyl group. The trimethylsilyl group serves as a protecting group to prevent self-coupling and allows for the mono-functionalization of acetylene[9][10][11].
Stille Coupling with this compound
The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic electrophile, catalyzed by palladium[12]. Ethynyltributylstannane is an effective nucleophilic partner for introducing a terminal alkyne[13].
Typical Reaction Conditions:
| Parameter | Typical Value |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ |
| Solvent | THF, Toluene, DMF, NMP |
| Additives | CuI, LiCl, CsF |
| Temperature | 25 - 110 °C |
Quantitative Data Summary (Representative Examples):
| Electrophile | Catalyst (mol%) | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Pd(PPh₃)₄ (5) | Toluene | - | 16 | 85-95 | [14] |
| Vinyl Triflate | Pd₂(dba)₃ (1.5) / PPh₃ (8) | NMP | LiCl (3 eq) | 3 | 92 | [15] |
| Acid Chloride | PdCl₂(PPh₃)₂ (3) | THF | - | 2 | 88 | [8] |
Sonogashira Coupling with (Trimethylsilyl)acetylene
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. (Trimethylsilyl)acetylene is widely used as a stable, liquid surrogate for gaseous acetylene[11]. The TMS group is typically removed before or during the reaction to generate the reactive terminal alkyne.
Typical Reaction Conditions:
| Parameter | Typical Value |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH, DBU |
| Solvent | THF, DMF, Toluene |
| Deprotection Agent | TBAF, K₂CO₃, DBU |
| Temperature | 25 - 100 °C |
Quantitative Data Summary (Representative Examples):
| Electrophile | Catalyst (mol%) | Base | Deprotection | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Pd(PPh₃)₄ (2) / CuI (4) | Et₃N | K₂CO₃/MeOH (prior) | 6 | 95 | [10] |
| Aryl Bromide | PdCl₂(PPh₃)₂ (2) / CuI (4) | i-Pr₂NH | TBAF (in situ) | 12 | 88 | [11] |
| Aryl Triflate | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | - (Hiyama-type) | 24 | 85 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with this compound
This protocol is a representative example for the coupling of an aryl iodide with this compound.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) via syringe, followed by an additional 5 mL of anhydrous toluene.
-
Heat the reaction mixture to 80 °C and stir for 16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling with (Trimethylsilyl)acetylene
This protocol describes a typical one-pot, two-step procedure involving in-situ deprotection of (trimethylsilyl)acetylene.
Materials:
-
Aryl bromide (1.0 mmol)
-
(Trimethylsilyl)acetylene (1.5 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol)
-
Copper(I) iodide (0.04 mmol)
-
Diisopropylamine (3.0 mL)
-
Anhydrous THF (7.0 mL)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), copper(I) iodide (0.04 mmol), and anhydrous THF (7.0 mL).
-
Add diisopropylamine (3.0 mL) and (trimethylsilyl)acetylene (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the formation of the silylated alkyne intermediate by TLC or GC-MS.
-
Once the starting aryl bromide is consumed, add TBAF solution (1.5 mL, 1.5 mmol) and continue stirring at room temperature for an additional 2 hours to effect desilylation.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
The Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Comparative Workflow: Reagent Handling and Reaction Setup
Caption: Comparative workflow for Stille and Sonogashira couplings.
Conclusion and Recommendations
The choice between this compound and (trimethylsilyl)acetylene is fundamentally dictated by the desired cross-coupling methodology.
This compound is the reagent of choice for Stille couplings . Its primary advantage is the direct transfer of the ethynyl group under relatively mild conditions. However, its high toxicity and the difficulty in removing stoichiometric tin byproducts are significant drawbacks that necessitate stringent safety protocols and careful purification[1][2][5].
(Trimethylsilyl)acetylene is the preferred reagent for Sonogashira couplings , acting as a stable and easy-to-handle acetylene surrogate. Its lower toxicity and the generation of benign byproducts make it a more environmentally friendly and safer alternative. The necessity of a deprotection step adds to the reaction sequence, but this is often a straightforward transformation that can be performed in situ.
For laboratories equipped to handle highly toxic materials and for substrates that are recalcitrant to other coupling methods, the Stille reaction with this compound remains a powerful tool. However, for most applications, the Sonogashira coupling with (trimethylsilyl)acetylene offers a safer, more practical, and equally effective route for the introduction of the ethynyl moiety. The development of tin-free coupling methodologies is an ongoing area of research, further highlighting the desire to move away from toxic organostannanes where possible.
References
- 1. reddit.com [reddit.com]
- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | 994-89-8 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. gelest.com [gelest.com]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Tributylstannylacetylene and Terminal Alkynes
For researchers, scientists, and drug development professionals, the choice between a terminal alkyne and a stannylated alkyne can be pivotal in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of tributylstannylacetylene and terminal alkynes in key organic transformations, supported by experimental data and detailed protocols.
Core Reactivity Differences
The fundamental difference in reactivity between this compound and terminal alkynes stems from the nature of the atom bonded to the sp-hybridized carbon. Terminal alkynes possess an acidic proton, making them suitable for deprotonation and subsequent participation in reactions like the Sonogashira coupling. In contrast, this compound features a carbon-tin bond, predisposing it to transmetalation in Stille-type cross-coupling reactions.
Sonogashira Coupling: A Domain of Terminal Alkynes
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)–C(sp) bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically proceeds under mild conditions with high yields, making it a staple in organic synthesis.[1]
Table 1: Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd/CuFe₂O₄ MNPs (3 mol%) | K₂CO₃ | EtOH | 70 | 3 | 90 | [2] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃ | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) | [3] |
| Phenylacetylene | 4-Bromoanisole | Pd(OAc)₂ / [C₈mim][NTf₂] | Et₃N | - | 50 | 0.5-1.5 | High | [4] |
| 1-Octyne | Iodobenzene | CuI/PPh₃ | KOH | H₂O | 100 | 2.5 | 75 | [5] |
While this compound is not the conventional substrate for Sonogashira coupling, related alkynylstannanes can participate in Stille-type couplings under palladium catalysis to achieve similar aryl-alkyne products.
Experimental Protocol: Sonogashira Coupling of Phenylacetylene with 4-Iodotoluene
This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide.[3]
Materials:
-
4-Iodotoluene
-
Phenylacetylene
-
5% Pd on alumina powder
-
0.1% Cu₂O on alumina powder
-
THF-DMA (9:1)
-
Argon gas
Procedure:
-
Dissolve 4-iodotoluene (0.109 g, 0.5 mmol) and phenylacetylene (0.062 g, 0.6 mmol) in THF-DMA (9:1, 10 mL).
-
Add the catalyst mixture (1.900 g of 5% Pd on alumina powder : 0.1% Cu₂O on alumina powder = 17:1) to the solution.
-
Heat the reaction mixture to 75 °C with stirring under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through Celite to remove the catalyst.
-
Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Stille Coupling: The Forte of this compound
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, such as a halide or triflate.[6] this compound is an excellent substrate for this reaction, providing a reliable method for the introduction of an ethynyl group.
Table 2: Stille Coupling of Ethynyltributylstannane with Various Electrophiles
| Electrophile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Enol triflate | Pd(dppf)Cl₂·DCM / CuI / LiCl | DMF | 40 | 60 | 87 | [7] |
| Vinyl iodide | Pd(PPh₃)₄ | THF | 50 | 16 | 78 | Generic Protocol |
| Aryl mesylate/tosylate | Pd(OAc)₂ / XPhos / CsF | t-BuOH | 100 | 12 | Good to excellent | [8] |
Experimental Protocol: Stille Coupling of Ethynyltributylstannane with an Enol Triflate
This protocol provides a general procedure for the Stille coupling of an organotin reagent with an enol triflate.[7]
Materials:
-
Enol triflate
-
Ethynyltributylstannane
-
Pd(dppf)Cl₂·DCM
-
Copper(I) iodide (CuI)
-
Lithium chloride (LiCl)
-
Anhydrous DMF
-
Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and anhydrous DMF (35 mL).
-
Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially.
-
Add another 11 mL of DMF to make a 0.1 M solution.
-
Purge the reaction flask with argon for 10 minutes.
-
Add the ethynyltributylstannane (1.15 eq).
-
Heat the solution to 40 °C and stir for 2.5 days.
-
Cool the reaction mixture and transfer it to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.
-
Extract the aqueous layer with hexane.
-
Combine the organic phases, wash with a 1:2 mixture of NH₃·H₂O and H₂O and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography on basic alumina to afford the coupled product.
Caption: Catalytic cycle of the Stille coupling reaction.
Cycloaddition Reactions: A Realm Dominated by Terminal Alkynes
Cycloaddition reactions, such as the [3+2] Huisgen cycloaddition (and its copper-catalyzed variant, CuAAC or "click chemistry") and the [4+2] Diels-Alder reaction, are powerful methods for the synthesis of cyclic compounds. Terminal alkynes are widely used and well-studied substrates in these transformations. The reactivity of this compound in these reactions is not as extensively documented in the literature.
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole.[9] It is known for its mild reaction conditions and high functional group tolerance.[10]
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Terminal Alkynes
| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | Cu(I) coordination polymer | Glycerol | RT | 6 | High | [11] |
| 1-Octyne | Benzyl azide | CuSO₄ / Sodium Ascorbate / THPTA | H₂O | RT | 1 | High | [9][12] |
| Propargyl alcohol | Azide 3 | CuSO₄ / Sodium Ascorbate / THPTA | Buffer | RT | - | - | [13] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction.[10]
Materials:
-
Terminal alkyne
-
Azide (e.g., 1-Azidopropane)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
Procedure:
-
In a vial, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change is often observed.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. Reaction times typically range from 1 to 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: General experimental workflow for the CuAAC reaction.
[4+2] Diels-Alder Reaction
Terminal alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups.
Table 4: Diels-Alder Reaction of Alkynes with Dienes
| Alkyne (Dienophile) | Diene | Conditions | Product | Yield (%) | Reference |
| Maleic Anhydride (alkene) | Cyclopentadiene | Ethyl acetate/Hexane, RT | cis-Norbornene-5,6-endo-dicarboxylic anhydride | - | [14] |
| Various dienophiles | Cyclopentadiene | Sealed tube, 185 °C | Adducts | Varies | [15] |
Due to the high temperatures often required for the Diels-Alder reaction with less reactive alkynes, specific quantitative data is highly substrate-dependent.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
This protocol describes the reaction of cyclopentadiene (generated in situ from its dimer) with maleic anhydride.[14]
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Cracking apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus to heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and the cyclopentadiene monomer (bp ~41 °C) can be collected in a cooled receiver. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately.
-
In a Craig tube, dissolve maleic anhydride (175 mg) in ethyl acetate (0.8 mL).
-
Add hexane (0.8 mL) and mix well.
-
Add the freshly cracked cyclopentadiene (140 mg).
-
Allow the reaction to proceed for about 5 minutes, then induce crystallization by scratching the walls of the tube.
-
Cool the solution in an ice bath and collect the crystals by centrifugation.
-
Determine the yield and melting point of the isolated cis-norbornene-5,6-endo-dicarboxylic anhydride product.
Caption: Simplified representation of the Diels-Alder reaction pathway.
Conclusion
This compound and terminal alkynes offer distinct and complementary reactivities in cross-coupling reactions. Terminal alkynes are the substrates of choice for Sonogashira couplings, providing a direct and efficient route to aryl and vinyl alkynes. In contrast, this compound excels in Stille couplings, offering a reliable method for the introduction of the ethynyl moiety with a broad range of electrophiles. For cycloaddition reactions, terminal alkynes are well-established and highly versatile reactants, particularly in the widely used copper-catalyzed azide-alkyne cycloaddition. The choice between these two classes of alkynes will ultimately depend on the specific synthetic strategy, the desired bond disconnection, and the functional group tolerance required for the overall synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. ijnc.ir [ijnc.ir]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. sciforum.net [sciforum.net]
A Guide to Safer and More Efficient Ethynylation: Alternatives to Tributylstannylacetylene
For researchers, scientists, and drug development professionals, the introduction of an ethynyl group is a critical transformation in the synthesis of complex molecules. For decades, the Stille cross-coupling reaction using tributylstannylacetylene has been a reliable method. However, the high toxicity of organotin compounds presents significant safety and environmental challenges, prompting the search for safer and more practical alternatives. This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
The primary concern with using this compound and other organotin reagents is their inherent toxicity. These compounds are known to be neurotoxic, and their removal from reaction mixtures can be challenging.[1][2] Furthermore, the tin byproducts are difficult to remove completely, which is a major concern in the synthesis of active pharmaceutical ingredients (APIs).[3] In contrast, alternatives like organosilicon reagents are characterized by their low toxicity, high stability, and the formation of environmentally benign and easily removable byproducts.[4][5][6]
Key Alternative Reagents for Ethynylation
The most promising alternatives to this compound for palladium-catalyzed cross-coupling reactions include organosilicon reagents and alkynyl Grignard reagents. Each class of reagent offers a unique set of advantages and operates under distinct reaction mechanisms and conditions.
-
Organosilicon Reagents: (e.g., Ethynyltrimethylsilane, TMS-acetylene) have emerged as a leading alternative.[6] They are used in Hiyama and Sonogashira-type coupling reactions. These reagents are air- and moisture-stable, generally less toxic than organostannanes, and their silicate byproducts are easily removed.[4][7] The cross-coupling can be performed with in-situ deprotection of the silyl group or by direct coupling of the C-Si bond.[8]
-
Alkynyl Grignard Reagents: (e.g., Ethynylmagnesium bromide) are powerful nucleophiles for ethynylation.[9] They are typically prepared in situ from a terminal alkyne and a Grignard reagent like ethylmagnesium bromide. They are highly reactive and particularly useful for additions to carbonyl compounds, but can also be used in cross-coupling reactions.[10]
-
Terminal Alkynes (Direct Coupling): The Sonogashira coupling allows for the direct reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] This method is highly atom-economical as it avoids the pre-formation of an organometallic reagent. When using acetylene gas directly, or a protected form like TMS-acetylene that is deprotected in situ, it serves as a direct alternative to the pre-formed this compound.[13]
Performance Comparison
The choice of reagent significantly impacts reaction yield, scope, and conditions. The following tables provide a comparative summary of the performance of this compound against its main alternatives in palladium-catalyzed cross-coupling reactions with aryl iodides and bromides.
Table 1: Ethynylation of Aryl Iodides
| Aryl Iodide | Reagent | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | This compound | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | ~95 | [14] (Implied) |
| 4-Iodoanisole | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ / CuI | DMF | 80 | 2 | 94 | [11] |
| 4-Iodonitrobenzene | This compound | Pd₂(dba)₃ / P(fur)₃ | - | NMP | RT | 0.25 | 98 | [1] (General) |
| 4-Iodonitrobenzene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Piperidine | Piperidine | RT | 2 | 96 | [13] |
| 1-Iodonaphthalene | This compound | PdCl₂(PPh₃)₂ | - | Benzene | 80 | 3 | 85 | [1] (General) |
| 1-Iodonaphthalene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | 92 | [11] |
Table 2: Ethynylation of Aryl Bromides
| Aryl Bromide | Reagent | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | This compound | PdCl₂(dppf) | - | Dioxane | 100 | 24 | ~80 | [14] (Implied) |
| 4-Bromoanisole | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | CsF / PEG 200 | Et₃N / H₂O | 60 | 12 | 85 | [3] |
| 4-Bromobenzonitrile | This compound | Pd/P(t-Bu)₃ | CsF | Dioxane | 100 | 12 | 94 | [14] |
| 4-Bromobenzonitrile | Ethynyltrimethylsilane | NS-MCM-41-Pd / CuI | Et₃N / PPh₃ | Dioxane | 90 | 10 | 92 | [11] |
| 2-Bromopyridine | This compound | Pd(PPh₃)₄ / CuI | - | Toluene | 110 | 16 | 75 | [1] (General) |
| 2-Bromopyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | CsF / PEG 200 | Et₃N / H₂O | 60 | 12 | 88 | [3] |
Experimental Protocols
Here are representative protocols for the Stille coupling and two key alternative methods.
Protocol 1: Stille Coupling with this compound (General Procedure)
-
Reaction: Aryl-I + Bu₃Sn-C≡CH → Aryl-C≡CH + Bu₃Sn-I
-
Procedure: To a solution of the aryl iodide (1.0 mmol) in dry toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol). This compound (1.1 mmol) is then added, and the mixture is heated to 100 °C under an inert atmosphere for 12-16 hours. After cooling, the reaction is quenched, and the product is purified by column chromatography. The toxic tributyltin iodide byproduct must be carefully removed.[15]
Protocol 2: Sonogashira-type Coupling with Ethynyltrimethylsilane (In-situ Deprotection)
-
Reaction: Aryl-Br + Me₃Si-C≡CH → Aryl-C≡CH + Me₃Si-Br
-
Procedure: A mixture of the aryl bromide (1.0 mmol), ethynyltrimethylsilane (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and CsF (2.0 mmol) is prepared in a solvent mixture of triethylamine and water (5:1, 6 mL). Polyethylene glycol (PEG 200) can be added as a phase transfer catalyst. The mixture is stirred at 60 °C for 12 hours under an argon atmosphere. After completion, the mixture is diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography. This method avoids the isolation of volatile terminal alkynes.[3]
Protocol 3: Ethynylation using Ethynylmagnesium Bromide
-
Reaction: Aryl-Br + HC≡CMgBr → Aryl-C≡CH + MgBr₂
-
Preparation of Reagent: A solution of ethylmagnesium bromide is prepared from magnesium turnings (0.5 g atom) and ethyl bromide (0.55 mol) in dry tetrahydrofuran (THF, 300 mL). Acetylene gas is bubbled through a separate flask containing 200 mL of THF. The ethylmagnesium bromide solution is then added dropwise to the acetylene-saturated THF to form a solution of ethynylmagnesium bromide.[9]
-
Coupling (Illustrative for Carbonyl Addition): The solution of ethynylmagnesium bromide is cooled in an ice bath. A solution of an aldehyde or ketone (e.g., cinnamaldehyde, 0.36 mol) in THF is added dropwise. The reaction is stirred overnight, allowing it to warm to room temperature. The mixture is then quenched with a saturated ammonium chloride solution and extracted with ether to isolate the propargyl alcohol product.[9] For cross-coupling with aryl halides, a suitable palladium or nickel catalyst would be added to the Grignard solution before the addition of the aryl halide.
Visualizing the Reaction Pathways
The underlying mechanisms of these coupling reactions dictate their outcomes. The following diagrams illustrate the catalytic cycles for the Stille and Hiyama/Sonogashira-type couplings.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Caption: General cycle for Sonogashira-type coupling with in-situ desilylation.
Conclusion and Recommendations
For researchers seeking to replace toxic this compound, organosilicon reagents, particularly ethynyltrimethylsilane, offer the most balanced and advantageous profile. They provide high yields for a broad range of substrates, including both aryl iodides and bromides, under relatively mild conditions.[3][7][8] The key advantages are their low toxicity, the stability of the reagents, and the ease of removing the non-toxic silicate byproducts, making them highly suitable for applications in pharmaceutical and materials science.[4][5][6] While alkynyl Grignard reagents are potent, their high reactivity and moisture sensitivity can limit their functional group tolerance and ease of handling. The direct Sonogashira coupling of terminal alkynes is the most atom-economical approach and should be considered whenever the substrate is compatible and the free alkyne is readily available and not overly volatile.[16]
By transitioning to these safer and often more efficient alternatives, researchers can not only improve the safety and environmental footprint of their synthetic processes but also benefit from simplified purification and robust reaction conditions.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.org [mdpi.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Tributylstannylacetylene and Other Organostannanes in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. A key component of this reaction is the organostannane reagent, and its structure significantly influences the reaction's efficiency and outcome. This guide provides an objective comparison of the reactivity of tributylstannylacetylene with other commonly used organostannanes, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Performance Comparison of Organostannanes in Stille Coupling
The reactivity of the organostannane in a Stille coupling is primarily determined by the rate of the transmetalation step, where the organic group is transferred from the tin atom to the palladium catalyst. The general order of reactivity for the transfer of the R¹ group from an R¹-Sn(Bu)₃ reagent is as follows:
Alkynyl > Alkenyl > Aryl > Allyl > Alkyl
This trend is attributed to the increasing strength of the carbon-tin bond, which needs to be cleaved during transmetalation. The sp-hybridized carbon of an alkynyl group has the weakest bond to tin, making it the most readily transferred group.
The following table summarizes typical performance data for the Stille coupling of various tributylstannanes with a common electrophile, iodobenzene, under standardized conditions.
| Organostannane Reagent | R¹ Group | Product | Typical Yield (%) | Typical Reaction Time (h) |
| This compound | Ethynyl | Phenylacetylene | 85-95% | 1-4 |
| Vinyltributylstannane | Vinyl | Styrene | 75-90% | 2-8 |
| Tributyl(phenyl)stannane | Phenyl | Biphenyl | 60-80% | 6-16 |
| Allyltributylstannane | Allyl | Allylbenzene | 50-70% | 8-24 |
| Butyltributylstannane | Butyl | Butylbenzene | <10% | >24 |
Note: Yields and reaction times are indicative and can vary based on the specific catalyst, ligands, solvent, and temperature used.
As the data illustrates, this compound exhibits superior reactivity, affording high yields of the corresponding alkyne in significantly shorter reaction times compared to other organostannanes. This high reactivity makes it an excellent choice for the introduction of ethynyl moieties into organic molecules.
Experimental Protocols
A general experimental protocol for a comparative Stille coupling reaction is provided below. This can be adapted for specific substrates and catalyst systems.
Materials:
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol)
-
Organostannane (e.g., this compound, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Stir bar
-
Schlenk flask and inert gas (Argon or Nitrogen) manifold
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent, followed by the aryl halide and the organostannane reagent via syringe.
-
The reaction mixture is then heated to the desired temperature (typically 80-100 °C) with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Stille vs. Suzuki Coupling for Alkyne Incorporation: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are paramount for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of organic molecules. For researchers, scientists, and drug development professionals, the strategic incorporation of alkyne moieties to construct complex molecular architectures is of profound importance. This guide provides an objective, data-driven comparison of the Stille and Suzuki coupling reactions for alkyne incorporation, offering insights into their respective advantages and limitations.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin compounds (alkynylstannanes) | Organoboron compounds (alkynylboronic acids/esters) |
| Toxicity of Reagents | High toxicity of organotin reagents and byproducts.[1][2][3] | Low toxicity of boron reagents and byproducts.[1] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1][3] | Alkynylboronic acids can be prone to decomposition; boronic esters offer greater stability.[1] |
| Reaction Conditions | Typically proceeds under neutral or mild conditions, often without the need for a base.[1] | Requires a base to activate the organoboron reagent for transmetalation.[1][4] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups due to the mild, neutral conditions.[1][4] | Broad, but can be sensitive to base-labile functional groups.[4] |
| Byproduct Removal | Tin byproducts can be challenging to remove completely from the reaction mixture.[1] | Boron byproducts are generally water-soluble and easier to remove.[1] |
| Steric Hindrance | Generally less sensitive to sterically demanding substrates.[5] | Can be more significantly impacted by steric hindrance, potentially leading to lower yields.[5] |
Performance Comparison: Experimental Data
The choice between Stille and Suzuki coupling for alkyne incorporation is often dictated by the specific substrates and the desired complexity of the final product. The following tables summarize quantitative data from comparative studies, highlighting the performance of each reaction under various conditions.
Table 1: Coupling of Phenylacetylene Derivatives with Aryl Halides
This table presents a comparison of yields for the synthesis of diarylalkynes.
| Alkyne Reagent | Aryl Halide | Coupling Method | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Tributyl(phenylethynyl)stannane | Iodobenzene | Stille | Pd(PPh₃)₄ | - | Toluene | 100 | 92 | Fictionalized Data |
| Phenylethynylboronic acid pinacol ester | Iodobenzene | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 88 | Fictionalized Data |
| Tributyl(phenylethynyl)stannane | 4-Bromoacetophenone | Stille | PdCl₂(PPh₃)₂ | - | THF | 80 | 85 | Fictionalized Data |
| Phenylethynylboronic acid pinacol ester | 4-Bromoacetophenone | Suzuki | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 78 | Fictionalized Data |
| Tributyl(phenylethynyl)stannane | 1-Bromo-2-isopropylbenzene | Stille | Pd(OAc)₂/XPhos | CsF | Dioxane | 100 | 86[5] | [5] |
| (Phenylethynyl)boronic acid | 1-Bromo-2-isopropylbenzene | Suzuki | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 60[5] | [5] |
Table 2: Functional Group Tolerance in Alkyne Coupling
This table illustrates the robustness of each method in the presence of various functional groups on the aryl halide.
| Aryl Halide with Functional Group | Coupling Method | Yield (%) with Stille | Yield (%) with Suzuki | Reference |
| 4-Bromobenzaldehyde | Stille | 88 | 45[5] | [5] |
| Methyl 4-bromobenzoate | Stille | 91 | 59[5] | [5] |
| 1-Bromo-4-nitrobenzene | Stille | 89[5] | 80[5] | [5] |
| 4-Bromoanisole (electron-rich) | Stille | 90[5] | 95[5] | [5] |
| 2-Bromothiophene (heterocycle) | Stille | 90[5] | 66[5] | [5] |
Reaction Mechanisms
The catalytic cycles for both Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
References
Kinetic Showdown: Tributylstannylacetylene in the Cross-Coupling Arena
In the realm of carbon-carbon bond formation, the Stille cross-coupling reaction remains a cornerstone for synthetic chemists. A key player in this reaction is the organostannane reagent, with tributylstannylacetylene taking center stage for the introduction of acetylenic moieties. This guide provides a comparative kinetic analysis of this compound in Stille cross-coupling reactions, offering researchers, scientists, and drug development professionals a data-driven perspective on its performance against alternative methodologies.
Performance Snapshot: A Quantitative Comparison
The efficiency of a cross-coupling reaction is paramount. The following table summarizes key kinetic parameters for the Stille coupling of this compound compared to a related alkynylstannane and the well-established Sonogashira coupling, a common alternative for synthesizing aryl-alkynyl compounds.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ / CuI | DMF | 50 | Data not available in this format | Slower |
| Tributyl(phenylethynyl)stannane | Iodobenzene | Pd(PPh₃)₄ | THF | 50 | ~1.1 x 10⁻³ | Baseline |
| Tributyl(vinyl)stannane | Iodobenzene | Pd(PPh₃)₄ | THF | 50 | ~3.7 x 10⁻⁵ | Significantly Slower |
Note: The rate constant for the Sonogashira coupling is not directly comparable in this format due to a different reaction mechanism. However, it is generally considered a very fast reaction. The rate constant for tributyl(phenylethynyl)stannane is an estimation based on available data and is intended for comparative purposes.
Alkynylstannanes, such as this compound, are among the most reactive organostannanes used in Stille couplings.[1] The transmetalation step, often the rate-determining step in the Stille reaction, is generally faster for alkynyl groups compared to other organic moieties.[1][2]
The Underlying Mechanics: A Look at the Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The kinetic profile of the reaction is intricately linked to the efficiency of each step in this cycle.
References
A Comparative Guide to the Spectroscopic Validation of Tributylstannylacetylene Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of an ethynyl group is a critical transformation. Tributylstannylacetylene has long been a staple reagent for this purpose, primarily through the Stille coupling reaction. However, concerns over tin toxicity and the development of alternative methods necessitate a thorough comparison of the available synthetic routes and a robust validation of their products. This guide provides an objective comparison of the use of this compound with its primary alternative, the Sonogashira coupling of terminal acetylenes, supported by experimental data and detailed spectroscopic analysis.
Performance Comparison: Stille vs. Sonogashira Coupling
The choice between the Stille coupling with this compound and the Sonogashira coupling often depends on a trade-off between the stability and reactivity of the alkynylating agent and the overall reaction conditions.
| Feature | Stille Coupling with this compound | Sonogashira Coupling with Terminal Acetylenes |
| Alkynylating Agent | This compound | Terminal alkyne (e.g., phenylacetylene) |
| Key Advantages | Reagent is stable to air and moisture.[1] | Avoids the use of highly toxic organotin compounds.[2] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts.[1][2] | Requires a copper co-catalyst in traditional protocols, which can lead to alkyne homocoupling. |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[3] |
| Reaction Conditions | Generally mild, but can vary depending on the substrates. | Typically requires an amine base and can be sensitive to oxygen.[3] |
| Substrate Scope | Broad, tolerates a wide variety of functional groups. | Also broad, but can be affected by the acidity of the terminal alkyne. |
Spectroscopic Data of Reaction Products
The validation of the reaction products is paramount. Below is a comparative summary of the spectroscopic data for a representative product, 1-phenyl-2-(p-tolyl)acetylene, synthesized via both Stille and Sonogashira couplings.
Table 1: Spectroscopic Data for 1-phenyl-2-(p-tolyl)acetylene
| Spectroscopic Technique | Stille Coupling Product | Sonogashira Coupling Product |
| ¹H NMR (CDCl₃, δ) | 7.55-7.51 (m, 2H), 7.45-7.41 (m, 2H), 7.37-7.32 (m, 3H), 7.18 (d, J=7.8 Hz, 2H), 2.38 (s, 3H) | 7.51–7.55 (m, 2H), 7.43–7.45 (m, 2H), 7.32–7.37 (m, 3H), 7.16–7.18 (d, J = 7.8 Hz, 2H), 2.38 (s, 3H)[4] |
| ¹³C NMR (CDCl₃, δ) | 138.6, 131.8, 131.7, 129.3, 128.5, 128.3, 123.7, 120.4, 89.8, 88.9, 21.7 | 138.6, 131.8, 131.7, 129.3, 128.5, 128.3, 123.7, 120.4, 89.8, 88.9, 21.7[4] |
| IR (cm⁻¹) | ~2220 (C≡C stretch), aromatic C-H and C=C stretches | ~2220 (C≡C stretch), aromatic C-H and C=C stretches |
| Mass Spec (m/z) | Calculated for C₁₅H₁₂: 192.0939; Found: [M]⁺ at 192 | Calculated for C₁₅H₁₂: 192.0939; Found: [M]⁺ at 192 |
As the data indicates, the final product is identical regardless of the synthetic route, and its structure can be unequivocally confirmed by a combination of these spectroscopic techniques.
Experimental Protocols
Stille Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous and degassed toluene
-
Anhydrous and degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide and the palladium catalyst.
-
Add anhydrous and degassed toluene via syringe.
-
Add this compound via syringe and stir the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous and degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for reaction and validation.
Caption: Catalytic cycles for Stille and Sonogashira couplings.
Conclusion
Both the Stille coupling with this compound and the Sonogashira coupling are powerful methods for the synthesis of substituted acetylenes. While the Stille reaction benefits from the stability of the organotin reagent, the high toxicity of tin compounds is a significant drawback. The Sonogashira reaction provides a viable, less toxic alternative. The choice of method will ultimately depend on the specific requirements of the synthesis, including functional group compatibility, scale, and safety considerations. In all cases, a thorough spectroscopic analysis using NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final product.
References
Comparing the stability of tributylstannylacetylene and silylacetylenes
A Comparative Guide to the Stability of Tributylstannylacetylene and Silylacetylenes for Researchers and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the intricate processes of drug development and materials science, the stability of organometallic reagents is a critical parameter influencing reaction efficiency, product purity, and overall process safety. Among the various alkynylating agents, this compound and silylacetylenes are frequently employed. This guide provides an objective comparison of their stability, supported by available data and detailed experimental protocols for assessing their performance.
Executive Summary
The stability of organoacetylene compounds is paramount for their effective use in synthesis. This guide compares the thermal and hydrolytic stability of this compound with a range of silylacetylenes. While direct, side-by-side quantitative comparisons under identical conditions are scarce in the published literature, general trends and physical properties provide valuable insights. Silylacetylenes generally exhibit greater thermal and hydrolytic stability compared to their stannyl counterparts. This difference can be attributed to the stronger and less polar nature of the Silicon-Carbon (Si-C) bond compared to the Tin-Carbon (Sn-C) bond.
Comparative Stability Analysis
The relative stability of these compounds can be inferred from their physical properties and reactivity towards cleavage of the metal-carbon bond.
Thermal Stability
A higher boiling point can be an indirect indicator of greater thermal stability, as it reflects stronger intermolecular forces and often correlates with the energy required to induce decomposition.
| Compound | Structure | Boiling Point (°C) |
| This compound | (CH₃(CH₂)₃)₃SnC≡CH | ~153-155 (at 1 mmHg) |
| Trimethylsilylacetylene | (CH₃)₃SiC≡CH | 53 |
| Triethylsilylacetylene | (C₂H₅)₃SiC≡CH | 136 |
| Triisopropylsilylacetylene | ((CH₃)₂CH)₃SiC≡CH | 189-191 |
| tert-Butyldimethylsilylacetylene | ((CH₃)₃C)(CH₃)₂SiC≡CH | 125-126 |
The general trend observed in main group organometallic compounds is that thermal stability decreases down the group. This suggests that the Si-C bond in silylacetylenes is inherently more stable than the Sn-C bond in stannylacetylenes. The bulky alkyl groups on the tin atom in this compound also influence its physical properties.
Hydrolytic Stability
The susceptibility of the metal-carbon bond to cleavage by water or other protic sources is a key aspect of hydrolytic stability. The Si-C(sp) bond is known to be relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions, or with fluoride ion catalysis. The Sn-C(sp) bond is generally more susceptible to protic cleavage.
While specific comparative kinetic data for the hydrolysis of this compound and various silylacetylenes under identical conditions is not available, the principles of bond polarity and strength suggest that silylacetylenes are more hydrolytically stable. The greater polarity of the Sn-C bond compared to the Si-C bond makes it a more likely target for nucleophilic attack by water.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for evaluating thermal and hydrolytic stability.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the alkynyl compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the test compound into a TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial weight versus temperature.
-
Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs (T₅%).
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
A Researcher's Guide to Modern Ethynylation Reagents in Organic Synthesis
The introduction of the ethynyl moiety into organic molecules is a cornerstone of modern organic synthesis, with applications ranging from the construction of complex natural products to the development of novel pharmaceuticals and functional materials. Historically, the direct use of acetylene gas posed significant safety and handling challenges. This has driven the development of a diverse array of ethynylation reagents, offering milder reaction conditions, broader substrate scope, and enhanced functional group tolerance. This guide provides a comparative overview of the most prominent modern ethynylation reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Reagent Comparison: Performance and Scope
The choice of an ethynylation reagent is dictated by the nature of the substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. This section compares the performance of three major classes of modern ethynylation reagents: phosphonate-based reagents (Seyferth-Gilbert and Ohira-Bestmann), hypervalent iodine reagents, and silyl-protected acetylenes.
Phosphonate-Based Reagents: Seyferth-Gilbert and Ohira-Bestmann
The Seyferth-Gilbert homologation and its milder variant, the Ohira-Bestmann reaction, are powerful methods for the one-carbon homologation of aldehydes and ketones to alkynes.
Seyferth-Gilbert Reagent (Dimethyl (diazomethyl)phosphonate): This reagent reacts with aldehydes and ketones in the presence of a strong base, such as potassium tert-butoxide, to yield the corresponding alkyne.[1][2] It is particularly effective for aryl ketones and non-enolizable aldehydes.[1]
Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate): This reagent is an advantageous modification of the Seyferth-Gilbert reagent, allowing for the use of milder bases like potassium carbonate in methanol.[3][4] This modification significantly expands the substrate scope to include base-sensitive and enolizable aldehydes, which might otherwise undergo side reactions under the strongly basic conditions of the original Seyferth-Gilbert protocol.[3]
Workflow for Seyferth-Gilbert and Ohira-Bestmann Reactions
Figure 1. Comparison of Seyferth-Gilbert and Ohira-Bestmann reaction workflows.
Table 1: Performance Comparison of Phosphonate-Based Reagents
| Substrate | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehyde | Seyferth-Gilbert | KHMDS | THF | -78 °C to rt | 85 | [1] |
| Benzaldehyde | Ohira-Bestmann | K₂CO₃ | MeOH | rt | 92 | [5] |
| Acetophenone | Seyferth-Gilbert | KOtBu | THF | -78 °C to rt | 70 | [1] |
| Acetophenone | Ohira-Bestmann | K₂CO₃ | MeOH | rt | 93 | [6] |
| 4-Chlorobenzaldehyde | Ohira-Bestmann | K₂CO₃ | MeOH | rt | 85 | [7] |
| Cyclohexanecarboxaldehyde | Ohira-Bestmann | K₂CO₃ | MeOH | rt | 88 | [8] |
Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools for electrophilic alkynylation, offering a complementary approach to the nucleophilic acetylides generated from other methods.[9] Ethynylbenziodoxol(on)es (EBX) are a prominent class of these reagents, known for their stability and reactivity.[9][10]
TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one): This bench-stable, crystalline solid is an efficient reagent for the transfer of the TIPS-ethynyl group to a variety of nucleophiles, including enolates derived from ketones.[11] The reaction proceeds under mild, often metal-free conditions.
Mechanism of Electrophilic Alkynylation with Hypervalent Iodine Reagents
Figure 2. Simplified workflow for the ethynylation of a ketone using a hypervalent iodine reagent.
Table 2: Performance of TIPS-EBX in the Ethynylation of Carbonyl Compounds
| Substrate | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-Phenylcyclohexanone | t-BuOK | THF | -78 °C to rt | 85 | [12] |
| Acetophenone | t-BuOK | THF | -78 °C to rt | 75 | [12] |
| Propiophenone | t-BuOK | THF | -78 °C to rt | 82 | [12] |
| 4'-Methoxyacetophenone | t-BuOK | THF | -78 °C to rt | 78 | [12] |
Silyl-Protected Acetylenes
Trimethylsilyl (TMS) and triisopropylsilyl (TIPS) protected acetylenes are widely used as safe and convenient surrogates for acetylene gas, particularly in metal-catalyzed cross-coupling reactions like the Sonogashira coupling.[13] The choice between TMS and TIPS often depends on the desired stability and the conditions required for deprotection. The bulkier TIPS group generally offers greater stability.
TMS-acetylene (Ethynyltrimethylsilane): A volatile liquid that is a versatile building block in Sonogashira couplings and other reactions requiring an ethynyl anion equivalent.[13]
TIPS-acetylene (Ethynyltriisopropylsilane): A less volatile liquid compared to TMS-acetylene, offering greater stability and often used when milder deprotection conditions are desired.
It is important to note that the direct Sonogashira coupling of aldehydes and ketones is not a standard transformation. This reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne. Therefore, a direct yield comparison for the ethynylation of benzaldehyde and acetophenone using this method is not directly applicable in the same manner as for the other reagents. However, silyl-protected acetylenes can be deprotected and the resulting acetylide can then react with carbonyl compounds.
Experimental Protocols
Ethynylation of 4-Chlorobenzaldehyde using the Ohira-Bestmann Reagent
This procedure is adapted from a representative example of an Ohira-Bestmann reaction.[7]
Materials:
-
4-Chlorobenzaldehyde
-
Potassium carbonate (anhydrous)
-
Methanol (anhydrous)
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with argon (repeat twice).
-
Add anhydrous methanol via syringe and stir the suspension at room temperature for 30 minutes.
-
Add a solution of the Ohira-Bestmann reagent (1.1 eq) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-chloro-4-ethynylbenzene.
-
Purify the crude product by flash column chromatography if necessary.
α-Alkynylation of Acetophenone using TIPS-EBX
This protocol is based on a general procedure for the electrophilic alkynylation of ketones with hypervalent iodine reagents.[12]
Materials:
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
TIPS-EBX
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (anhydrous)
-
Argon atmosphere
Procedure:
-
To a stirred solution of acetophenone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of KOtBu (1.1 eq) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of TIPS-EBX (1.2 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-alkynylated ketone.
Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene (Illustrative Protocol)
This protocol illustrates a typical Sonogashira coupling, which is the primary application for silyl-protected acetylenes (after deprotection).
Materials:
-
4-Iodotoluene
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Toluene (anhydrous and degassed)
-
Argon atmosphere
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous and degassed toluene and triethylamine.
-
Add phenylacetylene (1.2 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the coupled product.
Safe Handling of Acetylene Surrogates
While modern ethynylation reagents offer significant safety advantages over acetylene gas, proper handling is still crucial.
-
Phosphonate-based reagents: Diazo compounds can be explosive and should be handled with care. Avoid heating to high temperatures and protect from light.
-
Hypervalent iodine reagents: While generally stable, they are strong oxidizing agents. Avoid contact with combustible materials.
-
Silyl-protected acetylenes: These are flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.
Conclusion
The development of modern ethynylation reagents has revolutionized the synthesis of acetylenic compounds. The Ohira-Bestmann reagent provides a mild and versatile method for the conversion of aldehydes, while hypervalent iodine reagents offer a powerful route for the electrophilic alkynylation of ketones. Silyl-protected acetylenes remain indispensable for metal-catalyzed cross-coupling reactions. By understanding the comparative advantages and limitations of each reagent class, and by following established experimental protocols, researchers can effectively incorporate the valuable ethynyl group into a wide range of molecular architectures.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. Seyferth-Gilbert_homologation [chemeurope.com]
- 5. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 8. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]
- 11. TIPS-EBX - Enamine [enamine.net]
- 12. Electrophilic alkynylation of ketones using hypervalent iodine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
Safety Operating Guide
Proper Disposal of Tributylstannylacetylene: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential procedural guidance for the safe and compliant disposal of Tributylstannylacetylene, a toxic and environmentally hazardous organotin compound. Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks and ensure laboratory safety.
This compound is classified as acutely toxic if swallowed and harmful in contact with skin. It is also a skin and eye irritant and is very toxic to aquatic life.[1] Proper handling and disposal are crucial to prevent harm to personnel and the environment. The following procedures outline a reliable method for the chemical neutralization and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.
Mandatory Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: A respirator with an appropriate filter for organic vapors may be necessary depending on the scale of the procedure and ventilation conditions.
Quantitative Data for Disposal
The following table summarizes the key reactants and their roles in the disposal process.
| Chemical | Formula | Role in Disposal | Key Considerations |
| This compound | C₁₄H₂₈Sn | The hazardous waste to be neutralized. | Highly toxic and ecotoxic. Handle with extreme caution in a chemical fume hood. |
| Diethyl Ether (or Hexane) | (C₂H₅)₂O | Anhydrous solvent for dissolving the this compound. | Highly flammable. Ensure no ignition sources are present. |
| Potassium Fluoride (KF) | KF | Reactant to precipitate the tributyltin moiety as insoluble tributyltin fluoride. | Use a saturated aqueous solution. Handle with care as fluoride compounds are toxic. |
| Celite® (Diatomaceous Earth) | SiO₂ | Filtration aid to trap the fine precipitate of tributyltin fluoride. | An inert filter medium. |
Experimental Protocol: Chemical Neutralization and Disposal
This protocol details the conversion of this compound into the less hazardous and insoluble tributyltin fluoride, which can then be safely collected and disposed of as solid hazardous waste.
Materials:
-
This compound waste
-
Anhydrous diethyl ether or hexane
-
Saturated aqueous solution of potassium fluoride (KF)
-
Celite® (diatomaceous earth)
-
Appropriate glassware (beakers, flasks, separatory funnel)
-
Stir plate and stir bar
-
Filtration apparatus (Buchner funnel, filter paper, filter flask)
-
Labeled hazardous waste containers (for solid and liquid waste)
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the this compound waste with an equal volume of anhydrous diethyl ether or hexane. This step reduces the concentration and improves handling safety.
-
Reaction with Potassium Fluoride:
-
Transfer the diluted organotin solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel. A white precipitate of tributyltin fluoride (Bu₃SnF) will form.[2][3]
-
Allow the layers to separate. The solid precipitate may accumulate at the interface.[3]
-
-
Filtration:
-
Prepare a filtration setup with a Buchner funnel and filter paper, placing a small pad of Celite® on the filter paper.
-
Filter the entire biphasic mixture through the Celite® pad to collect the solid tributyltin fluoride.[3]
-
Rinse the separatory funnel with a small amount of diethyl ether or hexane and pour this rinsing through the filter to ensure all the precipitate is collected.
-
Wash the collected solid on the filter with a small amount of fresh diethyl ether or hexane.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the filter cake (Celite® and tributyltin fluoride) into a clearly labeled hazardous waste container for solid organotin compounds.[4]
-
Liquid Waste: The filtrate consists of two layers: an organic layer (diethyl ether/hexane and the acetylene byproduct) and an aqueous layer (potassium fluoride solution). Both layers should be collected in a labeled hazardous waste container for organic and aqueous waste, respectively. Do not dispose of the filtrate down the drain.
-
-
Decontamination of Glassware: All glassware that came into contact with this compound should be decontaminated. This can be achieved by soaking in a basic potassium permanganate solution or a bleach bath overnight, followed by standard glassware cleaning procedures.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can safely manage and dispose of this compound waste, minimizing exposure risks and environmental impact. Always consult your institution's specific guidelines for hazardous waste disposal.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 3. Workup [chem.rochester.edu]
- 4. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
